PKSI-527
Description
Properties
IUPAC Name |
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNMKUKSBHHMP-QCXPCDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926216 | |
| Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128837-71-8 | |
| Record name | Pksi 527 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PKSI-527: A Technical Guide to its Mechanism of Action as a Selective Plasma Kallikrein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein, a key serine protease in the kallikrein-kinin system. This document provides an in-depth technical overview of the mechanism of action of this compound, consolidating available quantitative data, outlining key experimental methodologies, and visualizing the relevant biological pathways. The primary mechanism of this compound involves the direct competitive inhibition of plasma kallikrein, thereby modulating the downstream effects of the kallikrein-kinin system, including inflammation, coagulation, and fibrinolysis.
Core Mechanism of Action: Selective Inhibition of Plasma Kallikrein
This compound, chemically identified as trans-4-aminomethyl-cyclohexanecarbonyl-L-phenylalanine 4-carboxymethylanilide hydrochloride, functions as a selective inhibitor of plasma kallikrein (PLK).[1] By targeting plasma kallikrein, this compound effectively modulates the kallikrein-kinin system, a critical pathway involved in various physiological and pathological processes.
The inhibition of plasma kallikrein by this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.[2] Bradykinin is known to increase vascular permeability, induce vasodilation, and cause pain. By blocking its formation, this compound exerts significant anti-inflammatory effects.
Furthermore, plasma kallikrein is involved in the intrinsic pathway of coagulation and the fibrinolytic system.[3] It participates in a reciprocal activation loop with Factor XII, amplifying the contact activation system.[4] By inhibiting plasma kallikrein, this compound can influence these interconnected cascades.
An indirect downstream effect of plasma kallikrein inhibition by this compound is the reduction of plasma kallikrein-dependent activation of Transforming Growth Factor-β (TGF-β).[1][5] This has been implicated in the observed reduction of hepatic apoptosis in certain preclinical models.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound against plasma kallikrein and other serine proteases are summarized below.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Plasma Kallikrein | 0.81 µM | [1] |
| Enzyme | Selectivity (Ki in µM) | Reference |
| Glandular Kallikrein | >500 | |
| Plasmin | 390 | |
| Thrombin | >500 | |
| Urokinase | 200 | |
| Factor Xa | >500 |
Key Experimental Protocols
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This model evaluates the anti-inflammatory and disease-modifying potential of this compound in a well-established animal model of rheumatoid arthritis.[6]
-
Animal Model: DBA/1 mice are typically used as they are highly susceptible to CIA.[6][7]
-
Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.[6][8] A booster immunization with type II collagen in incomplete Freund's adjuvant is often administered 21 days after the primary immunization.[9]
-
Treatment Protocol: Daily intraperitoneal administration of this compound or a vehicle control is initiated from day 20 post-immunization.[6]
-
Assessment:
In Vivo Efficacy in a Disseminated Intravascular Coagulation (DIC) Rat Model
This model assesses the ability of this compound to mitigate the pathological coagulation and organ damage associated with DIC.[10]
-
Animal Model: Sprague-Dawley rats are used.[10]
-
Induction of DIC: DIC is induced by either intravenous infusion of thromboplastin (TP) or injection of endotoxin (lipopolysaccharide, LPS).[10]
-
Treatment Protocol: this compound is administered via continuous intravenous infusion, starting shortly before the induction of DIC. A typical dose is 0.1 mg/kg/min for 250 minutes.[10]
-
Assessment:
-
Coagulation and Fibrinolysis Parameters: Blood samples are analyzed for fibrinogen levels, platelet counts, and fibrin(ogen) degradation products (FDP).[10]
-
Organ Failure Markers: Serum levels of glutamic oxaloacetic transaminase (GOT), glutamic pyruvic transaminase (GPT), creatine phosphokinase (CPK), lactate, blood urea nitrogen, and β-glucuronidase are measured to evaluate organ damage.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key pathways and experimental processes related to the mechanism of action of this compound.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 3. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Kallikrein-Activated TGF-β Is Prognostic for Poor Overall Survival in Patients with Pancreatic Ductal Adenocarcinoma and Associates with Increased Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. okamoto.th-project.org [okamoto.th-project.org]
PKSI-527: A Selective Plasma Kallikrein Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PKSI-527, a synthetic, highly selective, and competitive inhibitor of plasma kallikrein. This compound, chemically identified as trans-4-aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide hydrochloride, has demonstrated significant therapeutic potential in preclinical models of inflammatory and thromboembolic disorders. This document details the mechanism of action of this compound, its biochemical and pharmacological properties, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated with diagrams.
Introduction to the Plasma Kallikrein-Kinin System and this compound
The plasma kallikrein-kinin system (KKS) is a crucial enzymatic cascade involved in various physiological and pathological processes, including inflammation, coagulation, fibrinolysis, and blood pressure regulation.[1][2] The central enzyme of this system, plasma kallikrein (PKa), is a serine protease that, upon activation from its zymogen prekallikrein, cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin.[3] Dysregulation of the KKS is implicated in a range of diseases, making plasma kallikrein a compelling target for therapeutic intervention.
This compound is a small molecule inhibitor designed for high selectivity towards plasma kallikrein.[4][5] Its ability to competitively block the active site of plasma kallikrein effectively inhibits the downstream production of bradykinin, thereby mitigating inflammatory responses and other pathological consequences of KKS activation.[6] Preclinical studies have highlighted its efficacy in models of collagen-induced arthritis and disseminated intravascular coagulation (DIC), suggesting its potential as a therapeutic agent.[1][2]
Biochemical and Pharmacological Properties of this compound
Mechanism of Action
This compound functions as a competitive inhibitor of plasma kallikrein.[6] It directly binds to the active site of the enzyme, preventing the binding and cleavage of its natural substrate, HMWK. This inhibition effectively blocks the liberation of bradykinin, a key mediator of inflammation, vasodilation, and pain.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Plasma Kallikrein and Other Serine Proteases
| Enzyme | K_i_ (μM) |
| Plasma Kallikrein | 0.81 |
| Glandular Kallikrein | > 500 |
| Plasmin | 390 |
| Urokinase | 200 |
| Tissue Plasminogen Activator | > 500 |
| Factor Xa | > 500 |
| Factor XIIa | > 500 |
| Thrombin | > 500 |
| (Data sourced from Okada et al., 1999)[4] |
Table 2: Preclinical Pharmacokinetic and Toxicity Data for this compound and Related Compounds
| Parameter | Value | Species | Notes |
| LD_50_ (intravenous) | > 100 mg/kg | Mice | For a related PKSI inhibitor, specific data for this compound is not publicly available.[6] |
| Other pharmacokinetic parameters such as half-life, clearance, and bioavailability for this compound are not currently available in the public domain. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of the Plasma Kallikrein-Kinin System and Inhibition by this compound
The following diagram illustrates the activation of the plasma kallikrein-kinin system and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Efficacy in a Collagen-Induced Arthritis Model
This diagram outlines the typical workflow for evaluating the anti-arthritic effects of this compound in a mouse model.
Experimental Workflow for Assessing this compound in a Disseminated Intravascular Coagulation Model
This diagram illustrates the experimental setup for studying this compound in a rat model of DIC.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. Please note that these are representative protocols based on established methods, as the exact proprietary protocols for this compound studies may not be publicly available.
Plasma Kallikrein Inhibition Assay (Chromogenic Substrate Method)
This assay quantifies the inhibitory effect of this compound on plasma kallikrein activity using a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of this compound in Tris buffer.
-
In a 96-well microplate, add a fixed amount of purified human plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with buffer/solvent instead of the inhibitor.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate S-2302 to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is proportional to the enzyme activity.
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding a stop solution (e.g., 20% acetic acid) and measure the final absorbance at 405 nm.[7]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The K_i_ value can be calculated using the Cheng-Prusoff equation if the K_m_ of the substrate is known.
Assessment of KKS Activation: Cleaved High-Molecular-Weight Kininogen (cHK) ELISA
This sandwich ELISA quantifies the amount of cleaved HMWK (cHK) in plasma samples, which serves as a biomarker for KKS activation.
Materials:
-
Capture antibody specific for cHK
-
Detection antibody specific for cHK (biotinylated)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2M H_2_SO_4_)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plasma samples from preclinical studies
-
96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound antibody.
-
Block the remaining protein-binding sites on the plate by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature to allow cHK to bind to the capture antibody.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cHK in the plasma samples by interpolating their absorbance values on the standard curve.[8][9][10][11]
Preclinical Model of Collagen-Induced Arthritis (CIA) in Mice
This model is used to evaluate the anti-inflammatory and disease-modifying effects of this compound in an animal model of rheumatoid arthritis.[1]
Animals:
-
DBA/1 mice (or other susceptible strains)
Procedure:
-
Induction of Arthritis: On day 0, immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant via intradermal injection at the base of the tail. A booster immunization with type II collagen in incomplete Freund's adjuvant may be given on day 21.[12][13]
-
Treatment: Beginning on day 20 post-initial immunization (or upon the onset of clinical signs of arthritis), administer this compound or vehicle control (e.g., saline) daily via intraperitoneal injection.[1]
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale that evaluates erythema and swelling (e.g., 0 = no signs, 4 = severe inflammation of the entire paw). The cumulative score per mouse is the arthritis index.
-
Endpoint Analysis: At the end of the study (e.g., day 42), euthanize the mice and collect blood for the measurement of plasma HMWK and prekallikrein levels using appropriate assays. Collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Preclinical Model of Disseminated Intravascular Coagulation (DIC) in Rats
This model assesses the efficacy of this compound in preventing the systemic activation of coagulation and fibrinolysis characteristic of DIC.[2]
Animals:
-
Sprague-Dawley rats
Procedure:
-
Induction of DIC: Anesthetize the rats and cannulate the jugular vein for infusion and the carotid artery for blood sampling. Induce DIC by a continuous intravenous infusion of either endotoxin (LPS) or thromboplastin (TP).
-
Treatment: Simultaneously with the induction of DIC, begin a continuous intravenous infusion of this compound (e.g., 0.1 mg/kg/min) or vehicle control for a duration of 250 minutes.[2]
-
Blood Sampling and Analysis: Collect blood samples at baseline and at various time points during the infusion. Analyze the samples for:
-
Coagulation parameters: Platelet count, fibrinogen level.
-
Fibrinolysis parameter: Fibrin(ogen) degradation products (FDP).
-
Organ failure markers: Serum levels of glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT).
-
-
Data Analysis: Compare the changes in the measured parameters over time between the this compound-treated group and the vehicle control group to determine the protective effects of the inhibitor.
Structure-Activity Relationship (SAR)
The chemical structure of this compound, trans-4-aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide, is composed of three main parts. Structure-activity relationship studies have provided insights into the contribution of each part to its inhibitory activity and selectivity.
Initial studies identified that replacing the C-terminal residue of a related series of inhibitors with a moiety bearing a carboxylic acid attached to the phenyl ring increased the selectivity for plasma kallikrein. This finding was instrumental in the design of this compound. Further modifications to the different parts of the molecule can be explored to optimize potency, selectivity, and pharmacokinetic properties. More detailed SAR studies on this compound analogues are needed to fully elucidate the structural requirements for optimal plasma kallikrein inhibition.
Conclusion
This compound is a potent and highly selective inhibitor of plasma kallikrein with demonstrated efficacy in preclinical models of arthritis and DIC. Its well-defined mechanism of action, coupled with a strong preclinical rationale, positions it as a promising candidate for further development in the treatment of diseases driven by the dysregulation of the plasma kallikrein-kinin system. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Further investigation into the pharmacokinetics and structure-activity relationships of this compound and its analogs will be crucial for its potential translation to clinical applications.
References
- 1. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. diapharma.com [diapharma.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. abcam.com [abcam.com]
- 9. mabtech.com [mabtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Selective Plasma Kallikrein Inhibitor PKSI-527: A Technical Guide to its Interaction with the Kallikrein-Kinin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PKSI-527, a potent and highly selective synthetic inhibitor of plasma kallikrein (PK). It details the compound's mechanism of action within the context of the kallikrein-kinin system (KKS), a critical pathway in inflammation, coagulation, and pain. This document summarizes the available quantitative data on this compound's inhibitory activity and its effects in preclinical models of inflammatory and coagulopathic disorders. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying biological and methodological concepts.
Introduction to the Kallikrein-Kinin System and this compound
The plasma kallikrein-kinin system is a crucial enzymatic cascade involved in various physiological and pathological processes.[1] Activation of this system leads to the generation of the potent inflammatory mediator bradykinin, which increases vascular permeability, induces vasodilation, and causes pain.[1] The central enzyme in this pathway is plasma kallikrein, a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. Dysregulation of the KKS is implicated in a range of diseases, including hereditary angioedema, inflammatory arthritis, and disseminated intravascular coagulation (DIC).[1][2][3]
This compound, chemically known as trans-4-aminomethylcyclohexanecarbonyl-L-phenylalanyl-4-carboxymethylanilide, is a synthetic, small-molecule inhibitor that demonstrates high selectivity for plasma kallikrein.[2][3] Its inhibitory action on plasma kallikrein makes it a valuable tool for investigating the role of the KKS in disease and a potential therapeutic agent for conditions driven by excessive kallikrein activity.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of plasma kallikrein.[2] By binding to the active site of the enzyme, it prevents the cleavage of HMWK, thereby blocking the production of bradykinin and downstream inflammatory and coagulant effects. The high selectivity of this compound for plasma kallikrein over other serine proteases minimizes off-target effects, making it a precise tool for studying the KKS.
Quantitative Data on this compound
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme | Substrate | Reference |
| Kᵢ | 0.81 µM | Human Plasma Kallikrein | D-Pro-Phe-Arg-pNA | [2] |
Table 2: Selectivity of this compound for Plasma Kallikrein
| Enzyme | Kᵢ (µM) | Selectivity (fold vs. Plasma Kallikrein) | Reference |
| Glandular Kallikrein | >500 | >617 | [2] |
| Plasmin | 390 | 481 | [2] |
| Thrombin | >500 | >617 | [2] |
| Urokinase | 200 | 247 | [2] |
| Factor Xa | >500 | >617 | [2] |
Table 3: Preclinical Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
Note: Specific quantitative data such as arthritis scores and paw thickness measurements are detailed in the cited publication. The study reported a significant reduction in the severity of arthritis with this compound treatment.
| Animal Model | Treatment | Key Findings | Reference |
| Collagen-Induced Arthritis (DBA/1 mice) | This compound (daily intraperitoneal administration from day 20 post-immunization) | Significantly reduced the severity of arthritis. Restored consumed components of the kallikrein-kinin system (HMW kininogen and plasma prekallikrein). | [3] |
Table 4: Preclinical Efficacy of this compound in a Rat Model of Endotoxin-Induced Disseminated Intravascular Coagulation (DIC)
Note: Specific quantitative data on fibrinogen levels, platelet counts, and FDP levels are detailed in the cited publication. The study reported that this compound prevented the changes in these parameters in the LPS-induced DIC model.
| Animal Model | Treatment | Key Findings | Reference |
| Endotoxin (LPS)-Induced DIC (rats) | This compound (0.1 mg/kg/min intravenous infusion for 250 min) | Prevented the decrease in fibrinogen and platelet counts. Prevented the increase in fibrin(ogen) degradation products (FDP). Significantly suppressed the increase in serum GOT and GPT. | [2] |
Experimental Protocols
Plasma Kallikrein Inhibition Assay (Chromogenic)
This assay measures the ability of an inhibitor, such as this compound, to block the enzymatic activity of plasma kallikrein using a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
This compound or other test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic substrate S-2302 to each well to initiate the reaction.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the plasma kallikrein activity.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to an appropriate equation to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
Measurement of High-Molecular-Weight (HMW) Kininogen and Plasma Prekallikrein
These components of the KKS can be measured in plasma samples from preclinical models to assess the in vivo activity of this compound.
Materials:
-
Plasma samples from control and treated animals
-
ELISA kits specific for mouse/rat HMW kininogen and prekallikrein
-
Microplate reader
Procedure:
-
Collect blood samples from animals at the end of the treatment period into tubes containing an anticoagulant (e.g., citrate).
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Follow the manufacturer's instructions for the specific HMW kininogen and prekallikrein ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding diluted plasma samples and standards to the wells.
-
Incubating to allow the antigen to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured antigen.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentrations of HMW kininogen and prekallikrein in the plasma samples based on the standard curve.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to study rheumatoid arthritis and evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (genetically susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
This compound
-
Vehicle control
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the mice (Day 0).
-
Booster: On Day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin daily intraperitoneal administration of this compound or vehicle control from Day 20 and continue for the duration of the study.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling. Measure paw thickness using a caliper.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This model mimics the systemic inflammatory and coagulopathic state seen in sepsis-induced DIC.
Materials:
-
Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Intravenous infusion pumps
-
This compound
-
Saline (vehicle control)
-
Blood collection tubes with anticoagulant
Procedure:
-
Catheterization: Surgically implant catheters in the jugular vein for infusion and blood collection.
-
Infusion: Administer a continuous intravenous infusion of LPS to induce DIC. Simultaneously, infuse this compound or saline vehicle. A typical dosing regimen for this compound is 0.1 mg/kg/min for 250 minutes.
-
Blood Sampling: Collect blood samples at baseline and at the end of the infusion period.
-
Analysis of Coagulation Parameters: Measure fibrinogen levels, platelet counts, and fibrin(ogen) degradation products (FDP) in the plasma samples.
-
Analysis of Organ Damage Markers: Measure serum levels of enzymes such as glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT) as markers of liver injury.
Visualizations
Signaling Pathway of the Kallikrein-Kinin System and Inhibition by this compound
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound in Collagen-Induced Arthritis
Caption: Workflow for evaluating this compound in a mouse model of CIA.
Logical Relationship of this compound's Effects in DIC
Caption: this compound's mechanism of action in endotoxin-induced DIC.
Conclusion
This compound is a valuable research tool for elucidating the role of the plasma kallikrein-kinin system in health and disease. Its high selectivity and demonstrated efficacy in preclinical models of arthritis and DIC highlight the potential of targeting plasma kallikrein for therapeutic intervention in a variety of inflammatory and thrombotic conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and the broader field of KKS modulation.
References
- 1. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
PKSI-527: A Technical Guide to its Role in the Contact Activation System
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein (PK), a key serine protease in the contact activation system. This system is a crucial component of the innate immune response and is implicated in a variety of physiological and pathological processes, including inflammation, coagulation, and fibrinolysis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the contact activation system, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.
The Contact Activation System and the Role of Plasma Kallikrein
The contact activation system is initiated when blood comes into contact with negatively charged surfaces, leading to the autoactivation of Factor XII to Factor XIIa. Factor XIIa then triggers a cascade of enzymatic reactions, including the conversion of prekallikrein to plasma kallikrein. Plasma kallikrein plays a central role in this system by amplifying the activation of Factor XII in a positive feedback loop and by cleaving high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide, bradykinin. Bradykinin, in turn, mediates its effects through bradykinin B2 receptors, leading to increased vascular permeability, vasodilation, and pain.
This compound: A Selective Inhibitor of Plasma Kallikrein
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of plasma kallikrein. Its high selectivity makes it a valuable tool for dissecting the specific roles of plasma kallikrein in various disease models and a potential therapeutic agent for conditions driven by excessive bradykinin production.
Mechanism of Action
This compound acts as a competitive inhibitor of plasma kallikrein. It binds to the active site of the enzyme, preventing it from cleaving its natural substrates, most notably HMWK. This inhibition directly blocks the production of bradykinin, thereby mitigating the downstream inflammatory effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and in vivo activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) | Assay Substrate | Reference |
| Plasma Kallikrein | 0.81 µM | D-Pro-Phe-Arg-pNA | [1] |
| Glandular Kallikrein | > 100 µM | - | [2] |
| Plasmin | > 100 µM | - | [2] |
| Thrombin | > 100 µM | - | [2] |
| Factor Xa | > 100 µM | - | [2] |
Table 2: In Vivo Data for this compound
| Animal Model | Endpoint | Effect of this compound | Reference |
| Collagen-Induced Arthritis (Mice) | Arthritis Severity | Significant reduction | [3] |
| HMW Kininogen & Prekallikrein Levels | Restoration of consumed components | [3] | |
| Adjuvant-Induced Arthritis (Rats) | Arthritis & Renal Damage | Attenuation | [1] |
| Acute Liver Injury (Mice) | Hepatic Apoptosis & Mortality | Significant reduction | [1] |
| Kaolin-Activated Human Plasma | Bradykinin Formation | Prevention | [2] |
| Contact-Activated Coagulation | Coagulation Time | Prolongation | [2] |
| ADP-Induced Platelet Aggregation | Enhancement by Plasma Kallikrein | Inhibition | [2] |
| Acute Toxicity (Mice) | LD50 (intravenous) | > 100 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard laboratory practices.
Plasma Kallikrein Inhibition Assay (Chromogenic)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., D-Pro-Phe-Arg-pNA)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
Bradykinin Formation Assay in Plasma
This assay assesses the effect of this compound on the generation of bradykinin in a more physiologically relevant matrix.
Materials:
-
Human plasma (citrated)
-
Contact activator (e.g., kaolin)
-
This compound
-
Bradykinin ELISA kit or LC-MS/MS for quantification
-
Stop solution (e.g., acid)
Procedure:
-
Pre-incubate human plasma with various concentrations of this compound.
-
Initiate the contact activation by adding a suspension of kaolin to the plasma.
-
Incubate the mixture at 37°C for a specific time to allow for bradykinin generation.
-
Stop the reaction by adding a stop solution.
-
Measure the concentration of bradykinin in the samples using a validated method such as an ELISA or LC-MS/MS.
-
Plot the bradykinin concentration against the this compound concentration to determine the inhibitory effect.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin daily administration of this compound (e.g., intraperitoneally) or vehicle control from day 20 post-immunization and continue for the duration of the study.
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score the paws based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling, and joint rigidity).
-
Biochemical Analysis: At the end of the study, collect plasma samples to measure levels of HMW kininogen and prekallikrein to assess the impact on the kallikrein-kinin system.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows related to this compound and the contact activation system.
Caption: The Contact Activation System and the inhibitory role of this compound.
Caption: Workflow for the plasma kallikrein enzymatic inhibition assay.
Caption: Experimental workflow for the collagen-induced arthritis model.
Conclusion
This compound is a valuable research tool for investigating the role of plasma kallikrein in the contact activation system and related inflammatory pathways. Its high selectivity allows for the specific interrogation of plasma kallikrein's functions in various preclinical models of disease. The data presented in this guide highlight the potential of this compound as a therapeutic agent for diseases characterized by excessive bradykinin production, such as hereditary angioedema and certain inflammatory conditions. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy and safety in more advanced preclinical and clinical settings.
References
An In-Depth Technical Guide to PKSI-527 in Inflammation and Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein, a key serine protease involved in the intricate interplay between inflammation and thrombosis. By targeting plasma kallikrein, this compound offers a promising therapeutic strategy for a range of disorders characterized by excessive activation of the kallikrein-kinin system (KKS). This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
Plasma kallikrein plays a pivotal role in the contact activation pathway of coagulation and the generation of the potent inflammatory mediator, bradykinin. This compound exerts its effects by directly inhibiting the enzymatic activity of plasma kallikrein. This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. The subsequent reduction in bradykinin levels mitigates the activation of bradykinin B2 receptors, which are responsible for mediating a cascade of pro-inflammatory and pro-thrombotic events.
This compound in Inflammation Research
This compound has demonstrated significant anti-inflammatory effects in preclinical models, most notably in collagen-induced arthritis (CIA) in mice, a well-established model for rheumatoid arthritis.
Quantitative Data: Collagen-Induced Arthritis (CIA) Model
While specific dosage and detailed quantitative results from the primary study on this compound in CIA mice are not publicly available, the research indicates that daily intraperitoneal administration of this compound, starting from day 20 post-immunization, significantly reduced the severity of arthritis. The treatment also restored the levels of consumed components of the kallikrein-kinin system, namely high-molecular-weight (HMW) kininogen and plasma prekallikrein, to normal levels.
| Parameter | Observation | Reference |
| This compound Administration | Daily intraperitoneal injection from day 20 post-immunization | |
| Arthritis Severity | Significantly reduced | |
| HMW Kininogen Levels | Restored to normal levels | |
| Plasma Prekallikrein Levels | Restored to normal levels |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The following is a general protocol for inducing CIA in DBA/1 mice, as this strain is commonly used and was utilized in the this compound study[1].
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Emulsify the collagen solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen and IFA. Administer a booster injection of 100 µL of this emulsion intradermally at a site different from the primary injection.
-
Treatment Administration: In the published study, this compound or a vehicle control was administered daily via intraperitoneal injection starting from day 20 post-immunization[1]. The exact dosage of this compound was not specified.
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. A common scoring system is as follows for each paw: 0 = no swelling or erythema; 1 = erythema and mild swelling confined to the tarsals or ankle joint; 2 = erythema and mild swelling extending from the ankle to the tarsals; 3 = erythema and moderate swelling extending from the ankle to the metatarsal joints; 4 = erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
Signaling Pathway: this compound in Inflammation
This compound's anti-inflammatory effects are primarily mediated by the inhibition of the plasma kallikrein-bradykinin axis. This leads to the downregulation of pro-inflammatory signaling pathways, including NF-κB and MAPK, which are crucial for the production of inflammatory cytokines like TNF-α and IL-6.
References
Investigating Hereditary Angioedema with PKSI-527: A Technical Guide for Researchers
Disclaimer: This document provides a technical guide on the potential application of the selective plasma kallikrein inhibitor, PKSI-527, for the investigation of Hereditary Angioedema (HAE). It is important to note that, to date, no specific preclinical or clinical studies have been published on the use of this compound for HAE. The information presented herein is a theoretical framework based on the known mechanism of action of this compound and the established role of the kallikrein-kinin system in the pathophysiology of HAE.
Introduction to Hereditary Angioedema and the Role of Plasma Kallikrein
Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) of the skin, mucous membranes, and internal organs. These attacks can be disfiguring, painful, and in the case of laryngeal edema, life-threatening. The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the complement and contact systems.
The underlying mechanism of swelling in HAE involves the uncontrolled activation of the kallikrein-kinin system, leading to the excessive production of bradykinin. Bradykinin is a potent vasodilator that binds to its B2 receptor on endothelial cells, increasing vascular permeability and leading to the localized accumulation of fluid in the tissues. Plasma kallikrein is the primary enzyme responsible for the cleavage of high-molecular-weight kininogen (HMWK) to release bradykinin. Therefore, inhibiting plasma kallikrein is a key therapeutic strategy for the management of HAE.
This compound is a highly selective, synthetic inhibitor of plasma kallikrein. While its efficacy has been demonstrated in a mouse model of collagen-induced arthritis through modulation of the kallikrein-kinin system, its potential as a research tool or therapeutic agent for HAE remains to be explored. This guide outlines the known properties of this compound and proposes a series of experimental protocols to investigate its utility in the context of HAE.
This compound: A Profile of a Selective Plasma Kallikrein Inhibitor
This compound is a small molecule inhibitor with high selectivity for plasma kallikrein. Its chemical and pharmacological properties make it a potentially valuable tool for dissecting the role of plasma kallikrein in HAE and for the preclinical evaluation of this therapeutic target.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Formal Name | trans-4-Aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide, hydrochloride | [1] |
| Molecular Formula | C25H31N3O4・HCl | [1] |
| Formula Weight | 474.00 | [1] |
| CAS Number | 128837-71-8 | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in Water (up to 5 mg/ml) | [1] |
| Storage | -20°C | [1] |
In Vitro Inhibitory Activity of this compound
| Parameter | Value | Comments | Reference |
| Target | Plasma Kallikrein (PLK) | [1] | |
| Ki | 0.81 µM | Selective inhibitor | [1] |
Proposed Experimental Protocols for Investigating this compound in Hereditary Angioedema
The following are detailed methodologies for key experiments that could be conducted to evaluate the potential of this compound in the context of HAE.
In Vitro Assays
1. Plasma Kallikrein Activity Assay
-
Objective: To determine the inhibitory potency of this compound on plasma kallikrein activity in plasma from HAE patients and healthy controls.
-
Methodology:
-
Collect plasma samples from HAE patients (Type I and II) and age- and sex-matched healthy volunteers.
-
In a 96-well plate, incubate varying concentrations of this compound with the plasma samples.
-
Initiate the reaction by adding a chromogenic substrate for plasma kallikrein (e.g., S-2302).
-
Measure the change in absorbance over time at 405 nm using a microplate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 of this compound for plasma kallikrein inhibition in both HAE and control plasma.
-
2. Bradykinin Release Assay
-
Objective: To assess the ability of this compound to block the excessive generation of bradykinin in HAE patient plasma.
-
Methodology:
-
Use plasma from HAE patients.
-
Pre-incubate the plasma with a range of this compound concentrations.
-
Activate the contact system by adding a trigger such as dextran sulfate or kaolin.
-
After a defined incubation period, stop the reaction and measure the concentration of bradykinin using a validated ELISA or LC-MS/MS method.
-
Determine the dose-dependent effect of this compound on bradykinin release.
-
Ex Vivo Assays
1. Vascular Permeability Assay using HUVECs
-
Objective: To evaluate the effect of this compound on bradykinin-induced endothelial cell permeability.
-
Methodology:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) on a transwell insert to form a monolayer.
-
Treat the HUVEC monolayer with plasma from HAE patients that has been pre-incubated with or without this compound.
-
Alternatively, treat the HUVEC monolayer with bradykinin in the presence or absence of this compound.
-
Measure the passage of a fluorescently labeled high molecular weight dextran across the monolayer as an indicator of permeability.
-
Quantify the effect of this compound on reducing the increase in permeability induced by HAE plasma or bradykinin.
-
In Vivo Models
1. C1-Inhibitor Deficient Mouse Model
-
Objective: To investigate the in vivo efficacy of this compound in a relevant animal model of HAE.
-
Methodology:
-
Utilize a C1-inhibitor knockout or knockdown mouse model, which exhibits increased vascular permeability.[2]
-
Administer this compound to these mice via an appropriate route (e.g., intraperitoneal or oral).
-
Induce a local increase in vascular permeability by subcutaneous injection of a trigger like carrageenan or bradykinin.
-
Quantify the extent of plasma extravasation at the injection site using methods such as the Evans blue dye leakage assay.
-
Assess the ability of this compound to reduce the induced vascular permeability compared to vehicle-treated control animals.
-
Visualizing the Mechanism and Experimental Design
Signaling Pathway of Hereditary Angioedema
Proposed Experimental Workflow for this compound Evaluation
Conclusion
This compound, as a selective plasma kallikrein inhibitor, represents a promising research tool for the investigation of Hereditary Angioedema. Its known inhibitory activity against plasma kallikrein provides a strong rationale for its evaluation in the context of this bradykinin-mediated disease. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the potential of this compound to modulate the key pathophysiological processes in HAE. While direct evidence is currently lacking, the proposed research would be a critical step in determining if this compound could be a valuable addition to the armamentarium for studying and potentially treating Hereditary Angioedema. Further investigation into this compound is warranted to bridge the gap between its known mechanism of action and its potential clinical relevance in HAE.
References
PKSI-527: A Technical Guide on its Role in Modulating Vascular Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PKSI-527, a highly selective plasma kallikrein inhibitor, and its anticipated effects on vascular permeability. While direct experimental data on this compound's impact on vascular leakage is not extensively available in public literature, this document synthesizes information based on its mechanism of action and data from studies on other selective plasma kallikrein inhibitors. The guide details the underlying signaling pathways, provides comprehensive experimental protocols for assessing vascular permeability, and presents quantitative data from analogous inhibitor studies to project the potential efficacy of this compound. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic potential of this compound in conditions characterized by excessive vascular permeability.
Introduction to this compound and Vascular Permeability
This compound is a potent and highly selective synthetic inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, a key pathway in inflammation, blood pressure regulation, and coagulation. A primary function of activated plasma kallikrein is the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasoactive peptide, bradykinin.
Bradykinin is a key mediator of increased vascular permeability. It binds to bradykinin B2 receptors on endothelial cells, triggering a signaling cascade that leads to the opening of inter-endothelial junctions and subsequent leakage of plasma and other blood components into the surrounding tissues. This process is a hallmark of various pathological conditions, including hereditary angioedema, diabetic macular edema, and other inflammatory disorders.
By selectively inhibiting plasma kallikrein, this compound is expected to block the production of bradykinin, thereby attenuating the downstream effects on vascular permeability. This targeted mechanism of action makes this compound a promising candidate for therapeutic intervention in diseases driven by excessive plasma kallikrein activity and bradykinin-mediated vascular leakage.
The Kallikrein-Kinin System and its Role in Vascular Permeability
The kallikrein-kinin system is a complex enzymatic cascade that, upon activation, leads to the generation of bradykinin. This system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves HMWK to produce bradykinin.
Figure 1: Simplified signaling pathway of the Kallikrein-Kinin System and the inhibitory action of this compound.
Quantitative Data from Studies with Selective Plasma Kallikrein Inhibitors
| Inhibitor | Model | Assay | Key Findings | Reference |
| VE-3539 | Rat model of diabetic retinopathy | Fluorescein angiography | Orally administered VE-3539 (25 mg/kg daily for 14 days) significantly decreased retinal vascular leakage. Scaled gradient strength (a measure of leakage) was 30.24 ± 8.10 in vehicle-treated diabetic rats versus 42.93 ± 7.02 in VE-3539-treated diabetic rats (p=0.002). | [1] |
| ASP-440 | Rat model of angiotensin II-stimulated hypertension | Vitreous fluorescein levels | Systemic delivery of ASP-440 decreased angiotensin II-stimulated retinal vascular permeability by 70% (P<0.05). Intravitreal injection of activated plasma kallikrein increased retinal vascular permeability by 60%. | [2] |
| DX88 | C1 inhibitor-deficient mice | Evans blue dye extravasation | Treatment with the plasma kallikrein inhibitor DX88 reversed the increased vascular permeability observed in C1 inhibitor-deficient mice (P = 0.004). | [3][4] |
Experimental Protocols for Assessing Vascular Permeability
The following are detailed protocols for commonly used in vivo and in vitro assays to measure vascular permeability. These methods can be adapted to evaluate the efficacy of this compound.
In Vivo Vascular Permeability Assay (Miles Assay)
The Miles assay is a widely used method to quantify vascular leakage in the skin.
Materials:
-
This compound
-
Vascular permeability-inducing agent (e.g., bradykinin, histamine, or VEGF)
-
Evans blue dye (0.5% in sterile PBS)
-
Anesthetic agent
-
Formamide
-
Spectrophotometer
Procedure:
-
Administer this compound to the experimental animal group at the desired dose and route. Administer vehicle to the control group.
-
After the appropriate pre-treatment time, anesthetize the animals.
-
Inject Evans blue dye (e.g., 100 µL of 0.5% solution) intravenously via the tail vein.
-
After a short circulation period (e.g., 10 minutes), intradermally inject the vascular permeability-inducing agent (e.g., 50 µL of bradykinin solution) at specific sites on the shaved dorsal skin. Inject vehicle at control sites.
-
After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Incubate the excised skin samples in formamide at 55-60°C for 24-48 hours to extract the Evans blue dye.
-
Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated Evans blue dye by comparing the absorbance to a standard curve.
Figure 2: Experimental workflow for the in vivo Miles Assay.
In Vitro Endothelial Cell Permeability Assay (Transwell Assay)
This assay measures the passage of a tracer molecule across a monolayer of endothelial cells grown on a permeable support.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
This compound
-
Permeability-inducing agent (e.g., bradykinin)
-
FITC-dextran (e.g., 70 kDa)
-
Fluorometer
Procedure:
-
Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Pre-treat the endothelial cell monolayers with various concentrations of this compound or vehicle for a specified duration.
-
Add the permeability-inducing agent (e.g., bradykinin) to the upper chamber.
-
Add FITC-dextran to the upper chamber.
-
At various time points, collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer.
Figure 3: Experimental workflow for the in vitro Transwell Permeability Assay.
Conclusion
This compound, as a selective inhibitor of plasma kallikrein, holds significant promise for the therapeutic management of conditions characterized by excessive vascular permeability. By inhibiting the generation of bradykinin, this compound is poised to directly counteract a key driver of vascular leakage. While direct quantitative evidence for this compound is still emerging, the data from analogous plasma kallikrein inhibitors strongly support its potential efficacy. The experimental protocols detailed in this guide provide a robust framework for the preclinical and clinical evaluation of this compound's effect on vascular permeability. Further research utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this targeted inhibitor.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Increased vascular permeability in C1 inhibitor–deficient mice mediated by the bradykinin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PKSI-527 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of PKSI-527, a highly selective plasma kallikrein inhibitor, in various mouse models. The following protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in preclinical studies.
Introduction
This compound is a potent and specific inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. This system is implicated in various physiological and pathological processes, including inflammation, coagulation, and pain. By inhibiting plasma kallikrein, this compound effectively modulates these pathways, making it a promising candidate for the treatment of a range of disorders. Preclinical studies in mice have demonstrated its efficacy in models of arthritis and acute liver injury.
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound in mice based on published studies.
Table 1: Dosage and Administration of this compound in Mouse Models
| Mouse Model | Administration Route | Dosage Range | Dosing Frequency | Vehicle | Reference |
| Collagen-Induced Arthritis (CIA) | Intraperitoneal (i.p.) | Not specified | Daily | Not specified | [1] |
| Nociception (Acetic Acid-Induced Writhing) | Intraperitoneal (i.p.) | 22.9 - 229 µmol/kg | Single dose | Saline with Tween 80 | |
| Acute Liver Injury (Jo2 or Acetaminophen-induced) | Intraperitoneal (i.p.) | 10 mg/kg | Single dose 30 min prior to insult | Saline |
Table 2: Toxicological Data for this compound in Mice
| Parameter | Route of Administration | Value | Species | Reference |
| LD50 | Intravenous (i.v.) | > 100 mg/kg | Mice |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation.
This compound inhibits plasma kallikrein, blocking downstream inflammatory and apoptotic pathways.
A typical workflow for evaluating this compound in a mouse model of disease.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mice for two key applications.
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
1. Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Tween 80 (optional, for improved solubility)
-
Sterile 1 mL syringes with 25-27G needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
2. Preparation of this compound Solution (Example for a 10 mg/kg dose in a 25g mouse):
-
Calculate the required amount of this compound: For a 10 mg/kg dose in a 25g (0.025 kg) mouse, you will need 0.25 mg of this compound.
-
Vehicle Preparation: Prepare sterile saline. If solubility is an issue, a vehicle containing a small amount of Tween 80 (e.g., 0.1-1%) in saline can be used.
-
Dissolving this compound:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the desired volume of vehicle (e.g., 100 µL for a 2.5 mg/mL solution).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Prepare fresh on the day of use.
-
3. Administration Protocol:
-
Animal Handling: Acclimatize DBA/1 mice according to institutional guidelines. Induce arthritis using standard collagen immunization protocols.
-
Dosing:
-
Begin daily intraperitoneal (i.p.) injections of this compound or vehicle control from day 20 post-immunization.[1]
-
Gently restrain the mouse and locate the injection site in the lower right or left abdominal quadrant.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the prepared this compound solution (e.g., 100 µL for a 25g mouse).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and joint stiffness.
-
At the end of the study, collect blood and tissues for analysis of inflammatory markers and histopathology.
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Acute Liver Injury
1. Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Jo2 (anti-Fas antibody) or Acetaminophen (APAP)
-
Sterile 1 mL syringes with 25-27G needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
2. Preparation of this compound Solution (10 mg/kg):
-
Follow the same procedure as described in Protocol 1, Section 2 to prepare a solution of this compound in sterile saline.
3. Administration Protocol:
-
Animal Handling: Acclimatize C57BL/6 mice according to institutional guidelines.
-
Dosing:
-
Administer a single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle control.
-
Thirty minutes after this compound administration, induce acute liver injury by i.p. injection of Jo2 (e.g., 0.4 µg/g body weight) or a single oral gavage of APAP (e.g., 300-500 mg/kg).
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice for signs of distress.
-
At a predetermined time point (e.g., 6-24 hours post-injury), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver for histopathological analysis (e.g., H&E staining for necrosis) and molecular analysis (e.g., TUNEL assay for apoptosis, western blot for signaling proteins). Blocking plasma kallikrein-dependent TGF-β activation with this compound has been shown to significantly prevent Jo2-induced hepatic apoptosis and mortality.
-
References
Application Notes and Protocols for PKSI-527 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein.[1][2][3] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to release the pro-inflammatory peptide bradykinin.[4][5] Dysregulation of the plasma kallikrein-kinin system has been implicated in a variety of pathological conditions, including hereditary angioedema, inflammatory diseases such as arthritis and inflammatory bowel disease, and thromboembolic events.[6][7][8] this compound offers a valuable tool for investigating the role of plasma kallikrein in these processes and holds potential as a therapeutic agent.
These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of this compound in preclinical research models, along with a summary of its chemical properties and a diagram of the relevant signaling pathway.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and formulation for in vivo studies.
| Property | Value | References |
| CAS Number | 128837-71-8 | [1][2][9] |
| Molecular Formula | C₂₅H₃₁N₃O₄・HCl | [1][2] |
| Molecular Weight | 474.0 g/mol | [2][9] |
| Purity | >98% | [2] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Water: up to 5 mg/mL or 10 mM.[1][2][3][9] DMSO: 100 mg/mL (210.97 mM)[4] | [1][2][3][4][9] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][3][4][9] | [2][3][4][9] |
Signaling Pathway
This compound exerts its effect by inhibiting plasma kallikrein, thereby preventing the cleavage of High-Molecular-Weight Kininogen (HMWK) into bradykinin. This action blocks the subsequent activation of bradykinin receptors (B1 and B2) and Protease-Activated Receptors (PARs), which are involved in inflammation, pain, and increased vascular permeability.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
The following protocols describe the preparation of this compound solutions for IP injection in mice. The choice of vehicle may depend on the required dose, stability, and experimental design. It is recommended to prepare the working solution fresh on the day of use.
Protocol 1: Aqueous Formulation (for lower doses)
This protocol is suitable for lower concentrations of this compound, leveraging its moderate water solubility.
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or saline to achieve the desired final concentration (up to 5 mg/mL).[2]
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If complete dissolution is not achieved, warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes.[1]
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
The solution is now ready for intraperitoneal injection.
Protocol 2: Co-solvent Formulation (for higher doses)
For higher concentrations of this compound that exceed its aqueous solubility, a co-solvent system is necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[10] Ensure complete dissolution. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[10]
-
To prepare the working solution (e.g., to achieve a final concentration of 5 mg/mL), follow these steps sequentially:[10] a. In a sterile tube, add 1 volume of the this compound DMSO stock solution. b. Add 4 volumes of PEG300 and mix thoroughly by vortexing. c. Add 0.5 volumes of Tween-80 and mix thoroughly. d. Finally, add 4.5 volumes of sterile saline and mix until a clear solution is obtained.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The solution is now ready for intraperitoneal injection.
Protocol 3: Alternative Vehicle using Corn Oil
This protocol provides an alternative for sustained release or when other vehicles are not suitable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[10]
-
To prepare the working solution, add 1 volume of the this compound DMSO stock to 9 volumes of sterile corn oil.[10]
-
Vortex thoroughly to ensure a uniform suspension.
-
The solution is now ready for intraperitoneal injection.
Intraperitoneal Injection Protocol in Mice
This protocol provides a general guideline for the IP administration of the prepared this compound solution. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Kallikrein Promotes Epidermal Growth Factor Receptor Transactivation and Signaling in Vascular Smooth Muscle through Direct Activation of Protease-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 5. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of plasma kallikrein by C1-inhibitor: role of endothelial cells and the amino-terminal domain of C1-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delayed plasma kallikrein inhibition fosters post-stroke recovery by reducing thrombo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PKSI-527 In Vitro Assay for Kallikrein Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein (PK)[1][2][3][4]. Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS), a key pathway involved in inflammation, coagulation, and fibrinolysis[5][6][7]. By cleaving high-molecular-weight kininogen (HMWK), plasma kallikrein liberates the pro-inflammatory peptide bradykinin[1][5][8]. Dysregulation of the KKS is implicated in various pathological conditions, including hereditary angioedema (HAE), arthritis, and thrombotic disorders[3][9][10]. This compound serves as a valuable tool for investigating the role of plasma kallikrein in these processes and for the development of novel therapeutics.
These application notes provide detailed protocols for the in vitro assessment of plasma kallikrein activity using this compound as a reference inhibitor. The included methodologies cover chromogenic substrate assays and ex vivo plasma activation assays.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound against plasma kallikrein and other serine proteases are summarized below.
| Enzyme | K_i_ Value (µM) | Reference |
| Plasma Kallikrein (PK) | 0.81 | [11][12][][14] |
| Glandular Kallikrein (GK) | > 500 | [14] |
| Plasmin | 390 | [14] |
| Thrombin | > 500 | [14] |
| Urokinase | 200 | [14] |
| Factor Xa | > 500 | [14] |
Signaling Pathway
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the point of inhibition by this compound.
Caption: The Kallikrein-Kinin System and this compound Inhibition.
Experimental Protocols
Chromogenic Assay for Plasma Kallikrein Inhibition
This protocol describes the determination of plasma kallikrein inhibitory activity using a chromogenic substrate. The principle lies in measuring the residual activity of plasma kallikrein after incubation with an inhibitor. The remaining enzyme cleaves a chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm[7][15][16].
Materials:
-
Purified human plasma kallikrein
-
This compound
-
Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[7][15]
-
Assay Buffer (e.g., Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute purified plasma kallikrein in assay buffer to a working concentration.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a serial dilution in assay buffer to the desired concentrations[11].
-
Reconstitute the chromogenic substrate in distilled water according to the manufacturer's instructions[15].
-
-
Assay Protocol:
-
Add a fixed volume of the plasma kallikrein solution to each well of a 96-well microplate.
-
Add an equal volume of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode) using a microplate reader. For endpoint assays, the reaction can be stopped by adding an acid solution (e.g., acetic acid)[15][16].
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of kallikrein inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Ex Vivo Plasma Activation Assay
This protocol assesses the ability of this compound to inhibit the generation of plasma kallikrein activity in human plasma upon activation of the contact system. This assay provides a more physiologically relevant environment by including other plasma proteins.
Materials:
-
This compound
-
Contact activator (e.g., kaolin, dextran sulfate, or Factor XIIa)[1][9][10]
-
Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Assay Buffer (e.g., Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plasma Preparation:
-
Assay Protocol:
-
Dispense serially diluted this compound into the wells of a 96-well plate[9][10].
-
Add human plasma to each well and incubate for a short period (e.g., 5 minutes) at room temperature[9][10].
-
Add the contact activator to each well to initiate the activation of the kallikrein-kinin system.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for kallikrein generation[9][10].
-
Add the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm kinetically or as an endpoint measurement.
-
-
Data Analysis:
-
Calculate the rate of pNA release, which corresponds to the generated kallikrein activity.
-
Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control (vehicle-treated) plasma.
-
Calculate the IC50 value as described in the previous protocol.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro kallikrein inhibition assay.
Caption: General Workflow for In Vitro Kallikrein Inhibition Assay.
References
- 1. Highly selective synthetic inhibitors with regard to plasma-kallikrein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Formation of bradykinin: a major contributor to the innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 11. tribioscience.com [tribioscience.com]
- 12. This compound - Focus Biomolecules [mayflowerbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 16. coachrom.com [coachrom.com]
Application Notes and Protocols for Measuring Bradykinin Release Using PKSI-527
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) is a potent pro-inflammatory peptide of the kinin family, playing a critical role in inflammation, vasodilation, blood pressure regulation, and pain. It is generated from its precursor, high-molecular-weight kininogen (HMWK), through the enzymatic action of plasma kallikrein.[1][2] The dysregulation of the kallikrein-kinin system can lead to various pathological conditions, making the measurement of bradykinin release a key area of research in drug development and disease modeling.
PKSI-527 is a highly selective synthetic inhibitor of plasma kallikrein.[3][4] Its ability to specifically block the action of plasma kallikrein makes it a valuable tool for studying the kallikrein-kinin system and for quantifying the contribution of this pathway to bradykinin generation in various experimental models.[5] These application notes provide detailed protocols for utilizing this compound to measure and analyze bradykinin release in plasma samples.
Principle of the Assay
This protocol is based on the principle of in-vitro activation of the contact system in plasma, which leads to the activation of plasma kallikrein and subsequent release of bradykinin from HMWK. By introducing this compound at varying concentrations, the activity of plasma kallikrein can be modulated, allowing for the quantification of its inhibitory effect on bradykinin release. The concentration of bradykinin is then measured using a sensitive detection method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Formal Name | trans-4-Aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide, hydrochloride | [4] |
| Molecular Formula | C25H31N3O4・HCl | [4] |
| Formula Weight | 474.00 | [4] |
| Purity | >98% | [4] |
| Solubility | Soluble in Water (up to 5 mg/ml) | [4] |
| Storage | -20°C | [4] |
| Inhibitory Constant (Ki) for Plasma Kallikrein | 0.81 µM | [4][5] |
Table 2: Example Quantitative Data on this compound Inhibition of Bradykinin Release (Hypothetical)
| This compound Concentration (µM) | Bradykinin Concentration (pg/mL) | % Inhibition |
| 0 (Control) | 1500 | 0 |
| 0.1 | 1275 | 15 |
| 0.5 | 825 | 45 |
| 1.0 | 450 | 70 |
| 5.0 | 150 | 90 |
| 10.0 | 75 | 95 |
Note: The above data is illustrative. Actual results will vary depending on the experimental conditions, such as the plasma source, activation method, and incubation time.
Mandatory Visualizations
Caption: Kallikrein-Kinin System and the inhibitory action of this compound.
Caption: Experimental workflow for measuring bradykinin release with this compound.
Experimental Protocols
Materials
-
Human or animal plasma (collected in tubes containing EDTA)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or water for dissolving this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Contact system activator (e.g., kaolin, dextran sulfate, or silica)
-
Reaction stop solution (e.g., a cocktail of protease inhibitors or cold ethanol)
-
Bradykinin ELISA kit or access to an LC-MS/MS system
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath
-
Plate reader (for ELISA)
Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve this compound powder in sterile water or DMSO to a stock concentration of 10 mM.[4]
-
Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions of this compound:
-
On the day of the experiment, prepare a series of dilutions of the this compound stock solution in PBS to achieve the desired final concentrations in the assay (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).
-
-
Contact System Activator:
-
Prepare the activator solution according to the manufacturer's instructions or literature recommendations. For example, a 1 mg/mL stock of kaolin in PBS.
-
Protocol for Bradykinin Release Assay
-
Plasma Preparation:
-
Thaw frozen plasma samples on ice.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to remove any platelets or debris.
-
Collect the supernatant (platelet-poor plasma).
-
-
Inhibition Step:
-
In microcentrifuge tubes, add 90 µL of the platelet-poor plasma.
-
Add 10 µL of the different this compound working solutions to the respective tubes.
-
For the control (no inhibition), add 10 µL of PBS (or the same vehicle used to dissolve this compound).
-
Gently mix and pre-incubate for 15 minutes at 37°C.
-
-
Activation of Bradykinin Release:
-
To each tube, add 10 µL of the contact system activator (e.g., kaolin solution).
-
Gently mix and incubate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be optimized based on preliminary experiments to achieve a robust but not maximal bradykinin release.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stop solution. For example, add 200 µL of cold ethanol to precipitate proteins and halt enzymatic activity.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant which contains the released bradykinin.
-
-
Bradykinin Quantification:
-
Using ELISA:
-
Follow the instructions provided with the commercial bradykinin ELISA kit.
-
Typically, this involves adding the collected supernatant to the antibody-coated plate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the bradykinin concentration based on a standard curve.
-
-
Using LC-MS/MS:
-
Data Analysis
-
Calculate the concentration of bradykinin in each sample from the standard curve.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [(BK_control - BK_PKSI527) / BK_control] x 100
Where:
-
BK_control is the bradykinin concentration in the absence of this compound.
-
BK_PKSI527 is the bradykinin concentration in the presence of a given concentration of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of bradykinin release).
Conclusion
This document provides a comprehensive guide for utilizing the selective plasma kallikrein inhibitor, this compound, to measure and analyze bradykinin release in plasma. The detailed protocols and diagrams are intended to assist researchers in accurately assessing the role of the kallikrein-kinin system in their experimental models and in the evaluation of potential therapeutic agents targeting this pathway.
References
- 1. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medrxiv.org [medrxiv.org]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols: Use of PKSI-527 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) is a widely utilized preclinical animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion. The kallikrein-kinin system, a cascade of proteins that contributes to inflammation and pain, has been implicated in the pathogenesis of RA. PKSI-527 is a highly selective inhibitor of plasma kallikrein, a key enzyme in this system. These application notes provide a comprehensive overview of the use of this compound in the CIA model, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action of this compound in Arthritis
This compound exerts its anti-arthritic effects by specifically inhibiting plasma kallikrein.[1] In the inflammatory milieu of an arthritic joint, the kallikrein-kinin system is activated. Plasma prekallikrein is converted to the active enzyme plasma kallikrein, which then cleaves high-molecular-weight (HMW) kininogen to release the pro-inflammatory peptide bradykinin. Bradykinin binds to its receptors on various cells, leading to vasodilation, increased vascular permeability, and the production of inflammatory mediators, all of which contribute to the signs and symptoms of arthritis. By inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby mitigating the inflammatory cascade.[1] Studies have shown that administration of this compound in a murine CIA model not only reduces the clinical severity of arthritis but also restores the levels of consumed HMW kininogen and plasma prekallikrein, indicating a direct modulation of the kallikrein-kinin system.[1]
Data Presentation
The following tables summarize the expected quantitative data from a study investigating the effects of this compound in a collagen-induced arthritis model, based on the findings of Fujimori et al. (1993). Please note that the exact values from this study are not publicly available and the tables are presented as a template for expected results.
Table 1: Effect of this compound on Arthritis Score in CIA Mice
| Treatment Group | Dosage | Mean Arthritis Score (Day 35 post-immunization) | Standard Deviation |
| Control (Vehicle) | - | Data Not Available | Data Not Available |
| This compound | Data Not Available | Significantly Reduced | Data Not Available |
| Indomethacin | Data Not Available | Significantly Reduced | Data Not Available |
Table 2: Effect of this compound on Kallikrein-Kinin System Components in CIA Mice
| Treatment Group | HMW Kininogen Levels (% of normal) | Plasma Prekallikrein Levels (% of normal) |
| Normal Mice | 100% | 100% |
| CIA Control | Significantly Reduced | Significantly Reduced |
| This compound Treated | Restored to near-normal | Restored to near-normal |
| Indomethacin Treated | Remained Reduced | Remained Reduced |
Experimental Protocols
This section details a representative protocol for inducing collagen-induced arthritis in DBA/1 mice and the subsequent treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Syringes and needles
-
Anesthesia (e.g., isoflurane)
Protocol for Induction of Collagen-Induced Arthritis (CIA):
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
On the day of immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL of collagen. This can be achieved by using two Luer-lock syringes connected by an emulsifying needle, repeatedly passing the mixture between the syringes until a stable, white emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the DBA/1 mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a new emulsion of bovine type II collagen (1 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice and inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
Treatment Protocol with this compound:
-
Treatment Initiation:
-
Begin treatment on day 20 post-primary immunization, prior to the expected onset of clinical signs of arthritis.
-
-
Drug Administration:
-
Administer this compound daily via intraperitoneal (i.p.) injection. The exact dosage should be determined based on dose-response studies.
-
A control group should receive daily i.p. injections of the vehicle.
-
An additional positive control group, such as indomethacin, can be included for comparison.
-
Assessment of Arthritis:
-
Clinical Scoring:
-
From day 21 onwards, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits.
-
-
The maximum possible score per mouse is 16.
-
-
Biochemical Analysis:
-
At the end of the study, collect blood samples via cardiac puncture.
-
Prepare plasma and assay for levels of HMW kininogen and plasma prekallikrein using appropriate enzymatic or ELISA-based methods.
-
Visualizations
Caption: Signaling pathway of the kallikrein-kinin system in arthritis and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound in the collagen-induced arthritis mouse model.
References
Application Notes and Protocols for PKSI-527 in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events including inflammation, thrombosis, and neuronal cell death, ultimately leading to ischemic stroke. The plasma kallikrein-kinin system (KKS) is increasingly recognized as a key player in the pathophysiology of ischemic stroke.[1][2] Plasma kallikrein (PK), a serine protease, becomes activated during ischemia and contributes to thrombo-inflammation, blood-brain barrier breakdown, and edema formation.[1] Inhibition of PK has emerged as a promising therapeutic strategy to mitigate ischemic brain injury.[1][2]
PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein.[3][4][5] While its efficacy has been demonstrated in models of collagen-induced arthritis and disseminated intravascular coagulation, its application in cerebral ischemia models represents a novel area of investigation.[3][5] These application notes provide a comprehensive guide for the use of this compound in preclinical models of cerebral ischemia, based on its known properties and the established role of PK in stroke pathophysiology.
This compound: A Selective Plasma Kallikrein Inhibitor
This compound, chemically known as trans-4-Aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide hydrochloride, is a selective inhibitor of plasma kallikrein with a Ki of 0.81 µM.[4][6] It demonstrates high selectivity for plasma kallikrein over other serine proteases such as glandular kallikrein, plasmin, thrombin, urokinase, and Factor Xa.[6]
Chemical Properties of this compound:
| Property | Value | Reference |
| Formal Name | trans-4-Aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide, hydrochloride | [4] |
| Molecular Formula | C25H31N3O4·HCl | [4] |
| Formula Weight | 474.00 | [4] |
| CAS Number | 128837-71-8 | [4] |
| Purity | >98% | [4] |
| Solubility | Soluble in Water (up to 5 mg/ml) | [4] |
| Storage | -20°C | [4] |
Mechanism of Action in Cerebral Ischemia
The proposed mechanism of action for this compound in cerebral ischemia is centered on the inhibition of plasma kallikrein, which in turn modulates the kallikrein-kinin system.
Experimental Protocols
The following protocols are designed for the investigation of this compound in a rodent model of transient middle cerebral artery occlusion (tMCAO), a widely used model of focal cerebral ischemia.
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a standard method for inducing focal cerebral ischemia.[3]
Materials:
-
Male Sprague-Dawley rats (260-280 g) or C57BL/6 mice (25-30 g)
-
Anesthesia: Isoflurane
-
Silicone-coated nylon monofilament
-
Heating pad with rectal probe for temperature control
-
Laser Doppler flowmetry device
Procedure:
-
Anesthetize the animal with isoflurane (3.5-4% for induction, 1.5-2% for maintenance).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a silicone-coated nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by a significant drop in cerebral blood flow (>80%) using Laser Doppler flowmetry.
-
After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Preparation and Administration of this compound
Preparation of Dosing Solution:
-
This compound is soluble in water up to 5 mg/mL.[4]
-
For in vivo administration, dissolve this compound in sterile 0.9% saline.
-
Prepare fresh on the day of the experiment.
Administration:
-
Route: Intravenous (i.v.) infusion or intraperitoneal (i.p.) injection.
-
Dosage: Based on previous in vivo studies with this compound in rats, a starting dose for continuous intravenous infusion could be 0.1 mg/kg/min.[5] For bolus injections, a dose of 300 mg/kg per day has been used in mice with collagen-induced arthritis.[6] Dose-response studies are recommended to determine the optimal dose for neuroprotection in cerebral ischemia.
-
Timing: Administration can be prophylactic (before ischemia), at the time of reperfusion, or delayed (post-ischemia) to model different clinical scenarios.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology [journals.plos.org]
- 3. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 128837-71-8 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for PKSI-527: A Selective Plasma Kallikrein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein (PK), a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS).[1][2] Activation of the KKS leads to the generation of bradykinin, a potent vasodilator and inflammatory mediator. By competitively inhibiting plasma kallikrein, this compound effectively suppresses the downstream effects of KKS activation, making it a valuable tool for research in areas such as inflammation, coagulation, and cardiovascular disease.[2][3][4] These application notes provide detailed protocols for utilizing this compound to inhibit plasma kallikrein in human plasma and for assessing its effects on the KKS.
Physicochemical Properties and Formulation
| Property | Value | Source |
| Chemical Name | trans-4-Aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide hydrochloride | [5] |
| CAS Number | 128837-71-8 | [1][5] |
| Molecular Formula | C₂₅H₃₁N₃O₄・HCl | [5] |
| Molecular Weight | 474.00 g/mol | [5] |
| Purity | >98% | [5] |
| Solubility | Soluble in water (up to 5 mg/mL) | [5] |
| Storage | Store powder at -20°C for up to 1 year. Stock solutions in water can be stored at -20°C for up to 3 months. | [1][5] |
Quantitative Data: Inhibitory Activity of this compound
| Parameter | Value | Notes | Source |
| Inhibition Constant (Ki) | 0.81 µM | Competitive inhibitor of human plasma kallikrein. | [5] |
| Effective Concentration | 20 µM | Shown to significantly inhibit platelet reactivity in native human blood. | [4] |
| LD50 (mice, i.v.) | >100 mg/kg | Indicates low acute toxicity. | [2] |
Signaling Pathway
The plasma kallikrein-kinin system is a cascade of plasma proteins that, upon activation, leads to the release of the inflammatory mediator bradykinin. This compound acts by directly inhibiting the enzymatic activity of plasma kallikrein.
Caption: The Plasma Kallikrein-Kinin System and the inhibitory action of this compound.
Experimental Protocols
Preparation of Human Plasma
Objective: To obtain platelet-poor plasma for in vitro assays.
Materials:
-
Human whole blood
-
0.1 M Sodium Citrate (1 volume)
-
Centrifuge
Protocol:
-
Collect human whole blood into tubes containing 0.1 M sodium citrate (9 volumes of blood to 1 volume of citrate).
-
Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C.
-
Carefully aspirate the supernatant (platelet-poor plasma) without disturbing the buffy coat.
-
Use the plasma immediately or aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 1: Determination of Plasma Kallikrein Inhibition using a Chromogenic Substrate
Objective: To quantify the inhibitory effect of this compound on plasma kallikrein activity.
Materials:
-
Human plasma (prepared as above)
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302, H-D-Pro-Phe-Arg-pNA)
-
This compound stock solution (dissolved in water or DMSO)
-
Tris buffer (pH 7.8)
-
Microplate reader
-
37°C incubator
Protocol:
-
Prepare a series of dilutions of this compound in Tris buffer.
-
In a 96-well plate, add 50 µL of human plasma to each well.
-
Add 50 µL of the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with plasma kallikrein.
-
Initiate the reaction by adding 100 µL of pre-warmed chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
-
Calculate the rate of substrate hydrolysis (ΔA/min).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Caption: Workflow for the chromogenic assay to determine plasma kallikrein inhibition.
Protocol 2: Measurement of Bradykinin Generation in Human Plasma
Objective: To assess the effect of this compound on the production of bradykinin in activated human plasma.
Materials:
-
Human plasma (prepared as above)
-
Contact activator (e.g., kaolin, dextran sulfate)
-
This compound stock solution
-
Bradykinin ELISA kit
-
Stop solution (provided in the ELISA kit)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in a suitable buffer.
-
In microcentrifuge tubes, pre-incubate 100 µL of human plasma with 10 µL of different concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Initiate the activation of the KKS by adding 10 µL of the contact activator (e.g., kaolin suspension).
-
Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C to allow for bradykinin generation.
-
Stop the reaction by adding a protease inhibitor cocktail or by immediate processing as per the ELISA kit instructions.
-
Centrifuge the samples to pellet the activator.
-
Measure the bradykinin concentration in the supernatant using a commercial bradykinin ELISA kit, following the manufacturer's instructions.
-
Compare the bradykinin levels in the this compound treated samples to the vehicle control to determine the extent of inhibition.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of this compound on the intrinsic pathway of coagulation.
Materials:
-
Human plasma (prepared as above)
-
This compound stock solution
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer or a water bath and stopwatch
Protocol:
-
Prepare dilutions of this compound in a suitable buffer.
-
In a test tube, mix 100 µL of human plasma with 10 µL of the this compound dilution or vehicle control.
-
Add 100 µL of the aPTT reagent to the plasma mixture.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Initiate the clotting cascade by adding 100 µL of pre-warmed 0.025 M CaCl₂ solution.
-
Immediately start the timer and measure the time until clot formation.
-
Compare the clotting times of the this compound treated samples with the vehicle control. A prolongation of the aPTT indicates an inhibitory effect on the contact activation system.
Troubleshooting and Interpretation of Results
-
High background in chromogenic assay: Ensure that the plasma is not pre-activated. Handle plasma at room temperature before use and avoid vigorous mixing.
-
Variability in bradykinin measurements: The half-life of bradykinin is very short. Ensure rapid and consistent sample processing. The use of protease inhibitors during sample preparation is recommended.
-
No effect on aPTT: The effect of this compound on aPTT may be subtle, as it specifically targets plasma kallikrein and not other factors in the intrinsic pathway. High concentrations may be required to observe a significant prolongation.
Conclusion
This compound is a valuable research tool for investigating the role of the plasma kallikrein-kinin system in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for studying its inhibitory effects in human plasma. Proper experimental design and careful execution are crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly selective synthetic inhibitors with regard to plasma-kallikrein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antithrombotic effect of a combination of NO donor and plasma kallikrein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
Application Notes and Protocols for PKSI-527 in Thrombosis and Hemostasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKSI-527 is a selective, synthetic inhibitor of plasma kallikrein, a serine protease that plays a significant role in the contact activation system of the coagulation cascade and in the generation of bradykinin, a potent vasodilator.[1] By targeting plasma kallikrein, this compound offers a promising tool for investigating the role of the kallikrein-kinin system in thrombosis, hemostasis, and related inflammatory processes. These application notes provide a summary of the available data on this compound and detailed protocols for its use in relevant research models.
Mechanism of Action
This compound acts as a competitive inhibitor of plasma kallikrein.[1] Plasma kallikrein is a central component of the contact activation pathway, which is initiated when blood comes into contact with a negatively charged surface. Activated Factor XII (FXIIa) converts prekallikrein to plasma kallikrein. Plasma kallikrein, in turn, further activates FXII in a positive feedback loop and also cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. By inhibiting plasma kallikrein, this compound disrupts this amplification loop and the subsequent downstream effects on coagulation and inflammation.
Data Presentation
The following tables summarize the quantitative data available for this compound in various experimental models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | Ki (µM) | Notes | Reference |
| Plasma Kallikrein | This compound | 0.81 | Competitive inhibitor | [1] |
Table 2: In Vitro Effect of this compound on Platelet Reactivity
| System | Inhibitor Concentration | Effect | Reference |
| Native Human Blood | 20 µM | Significantly inhibited platelet reactivity | [2] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Disseminated Intravascular Coagulation (DIC)
| Model | Treatment | Dosage | Effect on Coagulation/Fibrinolysis Parameters | Reference |
| Endotoxin-induced DIC in rats | This compound | 0.1 mg/kg/min IV infusion for 250 min | Prevented the changes in fibrinogen level, platelet counts, and fibrin(ogen) degradation products (FDP) level. | [3] |
Table 4: In Vivo Efficacy of this compound in a Rat Arterial Thrombolysis Model
| Model | Treatment | Effect on Thrombolysis | Reference |
| Argatroban-induced endogenous thrombolysis in a rat mesenteric arteriole model | This compound | Suppressed argatroban-induced thrombolysis | [4] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Agonist (e.g., ADP, collagen, thrombin)
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet aggregometer
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the PRP sample to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Protocol 2: Rat Model of Endotoxin-Induced Disseminated Intravascular Coagulation (DIC)
This protocol describes a method to induce DIC in rats using endotoxin (lipopolysaccharide, LPS) and to evaluate the effect of this compound.
Materials:
-
Male Wistar rats (e.g., 250-300g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetic (e.g., pentobarbital)
-
Infusion pump
-
Catheters for intravenous infusion
-
Blood collection supplies (syringes, tubes with anticoagulant)
Procedure:
-
Animal Preparation:
-
Anesthetize the rats with an appropriate anesthetic.
-
Cannulate a femoral vein for the infusion of LPS and this compound.
-
-
Induction of DIC and Treatment:
-
Prepare a solution of LPS in sterile saline. A typical dose to induce DIC is a sustained infusion.[5]
-
Prepare a solution of this compound for intravenous infusion. A previously reported effective dose is 0.1 mg/kg/min.[3]
-
Divide the animals into experimental groups:
-
Control group (saline infusion)
-
LPS group (LPS infusion)
-
LPS + this compound group (LPS and this compound co-infusion)
-
-
Infuse LPS continuously for a set period (e.g., 4 hours).[5]
-
For the treatment group, infuse this compound for the duration of the experiment (e.g., 250 minutes).[3]
-
-
Sample Collection and Analysis:
-
At the end of the infusion period, collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant.
-
Measure key coagulation and fibrinolysis parameters, including:
-
Platelet count
-
Fibrinogen levels
-
Fibrin/fibrinogen degradation products (FDP)
-
Prothrombin time (PT)
-
Activated partial thromboplastin time (aPTT)
-
-
Histological examination of organs such as the kidneys can be performed to assess for fibrin deposition.
-
Protocol 3: Rat Mesenteric Arteriole Thrombolysis Model
This protocol provides a framework for inducing an arterial thrombus in the rat mesentery and studying the effect of this compound on thrombolysis.
Materials:
-
Male Wistar rats
-
This compound
-
Thrombus-inducing agent (e.g., photochemical dye like Rose Bengal and a light source, or ferric chloride)
-
Argatroban (or other thrombin inhibitor to induce endogenous thrombolysis)
-
Intravital microscope with a video recording system
-
Surgical instruments for exposing the mesentery
-
Infusion pump and catheters
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and surgically expose a section of the mesentery.
-
Keep the exposed tissue moist with warm saline.
-
Select a mesenteric arteriole of appropriate size for observation under the intravital microscope.
-
-
Thrombus Induction:
-
Photochemical Method: Infuse a photosensitive dye (e.g., Rose Bengal) intravenously. Irradiate a specific segment of the selected arteriole with a light source of a specific wavelength to induce endothelial damage and subsequent thrombus formation.
-
Ferric Chloride Method: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10%) to the adventitial surface of the arteriole for a few minutes to induce injury and thrombosis.
-
-
Treatment and Observation:
-
Once a stable thrombus is formed, begin intravenous infusion of the test substances.
-
Experimental groups may include:
-
Vehicle control
-
Argatroban alone (to stimulate endogenous thrombolysis)
-
This compound alone
-
Argatroban + this compound
-
-
Continuously monitor the size of the thrombus using the intravital microscope and record the images.
-
Analyze the recorded images to quantify the rate of thrombolysis (reduction in thrombus size over time).
-
Visualizations
Signaling Pathway of Plasma Kallikrein in Thrombosis and Hemostasis
Caption: Role of Plasma Kallikrein in the Contact Activation Pathway and its Inhibition by this compound.
Experimental Workflow for In Vivo DIC Model
Caption: Workflow for Studying this compound in a Rat Model of Endotoxin-Induced DIC.
Logical Relationship of this compound's Effect on Thrombolysis
References
- 1. tribioscience.com [tribioscience.com]
- 2. Synergistic antithrombotic effect of a combination of NO donor and plasma kallikrein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of argatroban-induced endogenous thrombolysis by this compound, and antibodies to TPA and UPA, evaluated in a rat arterial thrombolysis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PKSI-527 solubility and formulation issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of PKSI-527, a selective plasma kallikrein inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: this compound is typically supplied as a powder.[1]
Q2: What is the molecular weight of this compound?
A2: The formula weight of this compound hydrochloride (C25H31N3O4·HCl) is 474.00 g/mol .[1][2]
Q3: How should I store this compound powder?
A3: this compound powder should be stored at -20°C for long-term stability, where it is stable for at least one year.[1]
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of 10 mM.[3] For in vivo studies, a stock solution in DMSO is often prepared first before further dilution into a formulation vehicle.[4] Water can also be used, with a solubility of up to 5 mg/mL or 10 mM.[1][2][5][6]
Q5: How should I store stock solutions of this compound?
A5: Aqueous solutions can be stored at -20°C for up to 3 months.[1] DMSO stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4]
This compound Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration (at 474.00 g/mol ) | Notes |
| Water | up to 5 mg/mL[1] | ~10.55 mM | - |
| Water | 10 mM[2][5][6] | 10 mM | - |
| DMSO | 10 mM[3] | 10 mM | Recommended for initial stock solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL[4] | ~10.55 mM | Requires sonication for dissolution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL[4] | ~10.55 mM | - |
| 10% DMSO, 90% Corn oil | 5 mg/mL[4] | ~10.55 mM | Use with caution for dosing periods longer than two weeks.[4] |
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my chosen solvent.
A1: If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Increase Temperature: Gently warm the solution at 37°C.[5]
-
Sonication: Use an ultrasonic bath to aid dissolution.[4][5] This is particularly recommended for viscous formulations.
-
Solvent Choice: Ensure you are using an appropriate solvent. While this compound is soluble in water and DMSO, for higher concentrations in aqueous buffers, starting with a DMSO stock and diluting it may be more effective.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for this compound is not available, exploring a pH range around the compound's pKa could be beneficial.
Q2: My this compound solution appears cloudy or has precipitated after preparation or storage.
A2: Precipitation can occur due to several factors. Here are some potential solutions:
-
Check Solubility Limits: Ensure you have not exceeded the solubility of this compound in your specific solvent or formulation. Refer to the solubility table above.
-
Storage Conditions: For aqueous solutions, storage at -20°C is recommended to maintain stability and prevent degradation, which could lead to precipitation.[1] For DMSO stock solutions, -80°C is optimal for long-term storage.[4]
-
Co-solvents: For in vivo formulations, the use of co-solvents like PEG300 and surfactants like Tween-80 can help maintain solubility in aqueous environments.[4]
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure stability and prevent precipitation.[4]
Q3: I am unsure about the stability of my prepared this compound solution.
A3: The stability of this compound solutions is dependent on the solvent and storage temperature:
-
Aqueous Solutions: Stable for up to 3 months when stored at -20°C.[1]
-
DMSO Stock Solutions: Stable for up to 6 months at -80°C or 1 month at -20°C.[4]
-
In Vivo Formulations: It is best practice to prepare these fresh before each experiment to ensure maximum potency and avoid issues with stability.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.74 mg of this compound (based on a molecular weight of 474.00 g/mol ).
-
Add the appropriate volume of DMSO to the powder.
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of an In Vivo Formulation (5 mg/mL)
This protocol is adapted from a published method and yields a clear solution.[4]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation or phase separation occurs, use heating and/or sonication to aid dissolution.[4]
-
It is recommended to use this working solution on the same day it is prepared.[4]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of the Kallikrein-Kinin System and this compound inhibition.
Caption: Troubleshooting workflow for this compound solubility issues.
References
PKSI-527 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of PKSI-527, a selective plasma kallikrein inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Summary of Storage Conditions and Stability
Proper storage is critical to maintain the quality and activity of this compound. The following tables summarize the recommended storage conditions for the compound in both solid form and in solution.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Duration | Stability Notes |
| -20°C | ≥ 4 years[1] | Recommended for long-term storage. |
| -20°C | 3 years[2] | |
| 4°C | 2 years[2] | Suitable for shorter-term storage. |
| Room Temperature | Shipping | Shipped at room temperature in the continental US; may vary elsewhere.[1] |
Table 2: Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Duration | Stability Notes |
| DMSO (Stock Solution) | -80°C | 6 months[3] | Recommended for long-term storage of stock solutions. |
| DMSO (Stock Solution) | -20°C | 1 month[3] | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
| Water | -20°C | Up to 3 months[4] | For aqueous solutions. |
| In-vivo working solutions | Prepared Fresh | Same day use | It is recommended to prepare fresh solutions for in-vivo experiments and use them on the day of preparation.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues related to the handling and stability of this compound.
Q1: My this compound has been stored at 4°C for over a year. Is it still usable?
A1: Based on available data, this compound powder is stable for up to 2 years when stored at 4°C.[2] However, for long-term storage, -20°C is recommended to ensure maximum stability.[1][4] If you observe any changes in the physical appearance of the powder (e.g., color change, clumping), it is advisable to re-qualify the material using an appropriate analytical method, such as HPLC, to check for purity before use.
Q2: I have a DMSO stock solution of this compound that has been stored at -20°C for 2 months. Can I still use it in my experiments?
A2: The recommended storage for a DMSO stock solution at -20°C is for up to 1 month.[3] Using the solution beyond this period may lead to a decrease in the compound's activity due to potential degradation. For critical experiments, it is recommended to use a freshly prepared stock solution or one that has been stored at -80°C for no longer than 6 months.[3]
Q3: My aqueous solution of this compound appears cloudy. What should I do?
A3: Cloudiness in an aqueous solution may indicate precipitation of the compound due to low solubility or degradation. This compound is soluble in water up to 5 mg/mL.[4] If your concentration is within this limit, gentle warming at 37°C and sonication may help to redissolve the compound.[5] If the solution remains cloudy, it is best to discard it and prepare a fresh one. For in-vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to achieve higher concentrations and better solubility.[3]
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To prevent degradation, it is highly recommended to aliquot the stock solution into single-use volumes and avoid repeated freeze-thaw cycles.[3] Each freeze-thaw cycle can potentially contribute to the degradation of the compound.
Q5: I am observing unexpected or inconsistent results in my biological assays. Could this be related to this compound stability?
A5: Yes, inconsistent results can be a sign of compound degradation. If you suspect this, you should first verify that the storage and handling guidelines have been strictly followed. If the problem persists, it is advisable to use a fresh vial of this compound or re-qualify the existing stock for purity and concentration.
Experimental Protocols
While specific degradation kinetics for this compound are not publicly available, researchers can assess the stability of their own formulations using standard analytical techniques. Below are generalized protocols for performing a preliminary stability assessment.
Protocol 1: General Workflow for Stability Testing of a this compound Solution
This protocol outlines a general approach to assess the stability of a this compound solution under specific conditions (e.g., temperature, pH).
Objective: To determine the degradation of this compound in a specific solvent and storage condition over time.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, water, buffer of a specific pH)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath for temperature control
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
-
Storage: Store the remaining stock solution under the desired test condition (e.g., 4°C, 25°C, or 40°C). Protect from light if photostability is not the variable being tested.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A decrease in the main peak area and the appearance of new peaks may indicate degradation. Calculate the percentage of this compound remaining at each time point.
Visualizing the Stability Testing Workflow
Caption: A general workflow for assessing the stability of a this compound solution.
Potential Degradation Pathway
The exact degradation pathway of this compound is not well-documented in publicly available literature. However, based on its chemical structure, which contains amide bonds, potential degradation could occur via hydrolysis. The following diagram illustrates a hypothetical degradation pathway.
Caption: A hypothetical degradation pathway of this compound via hydrolysis of amide bonds.
References
- 1. tribioscience.com [tribioscience.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing PKSI-527 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PKSI-527 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, synthetic inhibitor of plasma kallikrein.[1][2] Plasma kallikrein is a serine protease that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.[3][4] By inhibiting plasma kallikrein, this compound effectively suppresses the production of bradykinin and thus modulates inflammatory responses.[5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: While specific IC50 values for this compound in cell-based assays are not widely published, a rational starting point can be derived from its known biochemical potency. The reported Ki value for this compound against plasma kallikrein is 0.81 µM. For initial experiments in cell culture, it is advisable to start with a concentration range that is 10- to 100-fold higher than the Ki value. Therefore, a starting concentration range of 1 µM to 10 µM is recommended. A dose-response experiment should then be performed to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO (up to 100 mg/mL or 210.97 mM) and water (up to 5 mg/mL).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: Can this compound be used in anti-inflammatory assays?
A4: Yes, given its mechanism of action in suppressing bradykinin production, this compound is well-suited for in vitro anti-inflammatory assays.[5] For example, it can be used to assess its effect on the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or other inflammatory mediators from cells stimulated with an inflammatory agent.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for dilutions from the stock solution. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Compound Instability | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid prolonged exposure of the compound to light or elevated temperatures. |
| Cell Line Insensitivity | The chosen cell line may not express the necessary components of the kallikrein-kinin system or the downstream signaling pathways affected by bradykinin. Consider using a cell line known to be responsive to bradykinin. |
| Assay Conditions | Ensure the pH and temperature of the assay are optimal for both cell health and enzyme activity if applicable. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in the assay is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations below the cytotoxic level for your functional assays. |
| Non-specific Binding | Reduce the concentration of this compound. If the issue persists, consider using a different inhibitor with a distinct chemical structure to confirm the observed effects are target-specific. |
Quantitative Data Summary
Table 1: Biochemical Potency and Selectivity of this compound
| Enzyme | Ki (µM) |
| Plasma Kallikrein | 0.81 |
| Glandular Kallikrein | >500 |
| Plasmin | 390 |
| Thrombin | >500 |
| Urokinase | 200 |
| Factor Xa | >500 |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24 or 48 hours).
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Visualizations
Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.
Caption: Downstream signaling cascade initiated by Bradykinin binding to its B2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PKSI-527 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKSI-527 in in vivo experiments. The information is tailored for scientists and drug development professionals to help ensure the successful execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, synthetic inhibitor of plasma kallikrein.[1][2][3] Its mechanism of action is the competitive inhibition of plasma kallikrein, a serine protease. By inhibiting plasma kallikrein, this compound modulates the kallikrein-kinin system, which plays a crucial role in inflammation, coagulation, and pain pathways.[1] This inhibition prevents the cleavage of high-molecular-weight (HMW) kininogen to produce bradykinin, a potent inflammatory mediator.
Q2: What are the recommended storage conditions for this compound?
This compound is supplied as a powder and should be stored at -20°C for long-term stability (≥ 1 year).[4] Stock solutions can also be stored at -20°C for up to 3 months.[4] For aqueous stock solutions, storage at -80°C is recommended for up to 6 months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the potential applications of this compound in in vivo research?
This compound has been evaluated in several preclinical models of inflammatory and thrombotic diseases. Its ability to suppress the kallikrein-kinin system makes it a valuable tool for studying conditions where this pathway is implicated, such as:
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Arthritis: this compound has been shown to reduce the severity of collagen-induced arthritis in mice.[1]
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Disseminated Intravascular Coagulation (DIC): It has demonstrated protective effects in a rat model of endotoxin-induced DIC.[3]
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Hereditary Angioedema (HAE): As a plasma kallikrein inhibitor, it is relevant to the study of HAE, a disease characterized by excessive bradykinin production.
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Thrombo-inflammatory disorders: Given the role of plasma kallikrein in both inflammation and coagulation, this compound can be used to investigate various thrombo-inflammatory conditions.[5]
Troubleshooting Guide
Formulation and Administration
Problem: My this compound solution is cloudy or has precipitated.
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Possible Cause: this compound has limited solubility in aqueous solutions. The use of inappropriate solvents or incorrect preparation methods can lead to precipitation.
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Solution:
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Ensure proper dissolution of the stock solution: this compound is soluble in water up to 5 mg/mL.[4] For higher concentrations, consider using DMSO as the initial solvent.
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Follow recommended formulation protocols: For in vivo administration, a common approach is to first dissolve this compound in DMSO to create a concentrated stock solution, and then dilute it in a suitable vehicle. One such vehicle consists of PEG300, Tween-80, and saline.[2] It is crucial to add the components sequentially and ensure each is fully dissolved before adding the next.
-
Use sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.[2]
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Prepare fresh working solutions: It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use to ensure its stability and solubility.[2]
-
Problem: I am observing signs of irritation or toxicity at the injection site.
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Possible Cause: The vehicle used for administration, particularly high concentrations of DMSO, can cause local irritation.
-
Solution:
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Minimize DMSO concentration: Aim to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%.
-
Consider alternative formulations: If irritation persists, explore other vehicle options. A formulation using 20% SBE-β-CD in saline has been suggested as an alternative.[2]
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Vary the injection site: If repeated injections are necessary, rotate the administration site to minimize local irritation.
-
Experimental Results and Interpretation
Problem: I am not observing the expected therapeutic effect of this compound in my animal model.
-
Possible Cause: This could be due to a variety of factors, including suboptimal dosing, incorrect administration route, or issues with the experimental model itself.
-
Solution:
-
Review the dose and administration route: Ensure the dose and route of administration are appropriate for your animal model and the disease being studied. For example, in a mouse model of collagen-induced arthritis, daily intraperitoneal administration was effective.[1] In a rat model of DIC, intravenous infusion was used.[3]
-
Confirm target engagement: If possible, measure the activity of plasma kallikrein or levels of bradykinin in your animals to confirm that this compound is hitting its target.
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Evaluate the timing of administration: The therapeutic window for this compound may be specific to the disease model. Consider initiating treatment at different stages of disease progression.
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Assess animal model validity: Ensure that the kallikrein-kinin system is indeed a key driver of pathology in your specific animal model.
-
Problem: I am observing unexpected side effects, such as bleeding or altered coagulation parameters.
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Possible Cause: While this compound is a selective inhibitor of plasma kallikrein, this enzyme is part of the complex and interconnected coagulation and fibrinolytic systems. Inhibition of plasma kallikrein can potentially lead to alterations in hemostasis.
-
Solution:
-
Monitor coagulation parameters: If you suspect effects on coagulation, perform a panel of tests, such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and platelet counts.
-
Careful dose selection: The risk of bleeding is likely dose-dependent. Consider performing a dose-response study to identify a therapeutic window with minimal effects on coagulation.
-
Observe for clinical signs: Closely monitor animals for any clinical signs of bleeding, such as bruising, hematomas, or prolonged bleeding from minor injuries.
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Consider the animal model: The underlying pathology of your animal model may predispose the animals to bleeding, and this could be exacerbated by this compound.
-
Data and Protocols
This compound In Vivo Formulation Protocols
| Protocol | Stock Solution | Vehicle Composition | Final Concentration | Notes |
| Protocol 1 | 50 mg/mL in DMSO | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | Requires sonication for a clear solution.[2] |
| Protocol 2 | 50 mg/mL in DMSO | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | An alternative to PEG300/Tween-80 formulation.[2] |
| Protocol 3 | 50 mg/mL in DMSO | 10% DMSO, 90% Corn oil | 5 mg/mL | Use with caution for continuous dosing periods exceeding half a month due to potential stability issues.[2] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol is a summary of the methodology used in a study evaluating this compound in a mouse model of CIA.[1]
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Animals: DBA/1J mice.
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Induction of Arthritis:
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Primary immunization: Emulsify bovine type II collagen in complete Freund's adjuvant and inject intradermally at the base of the tail.
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Booster immunization: 21 days after the primary immunization, administer an intraperitoneal injection of bovine type II collagen in saline.
-
-
Treatment:
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From day 20 post-immunization, administer this compound or vehicle daily via intraperitoneal injection.
-
-
Assessment:
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Monitor the clinical signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) regularly.
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At the end of the study, collect plasma to measure components of the kallikrein-kinin system, such as high-molecular-weight (HMW) kininogen and plasma prekallikrein.
-
Visualizations
Caption: Mechanism of action of this compound in the kallikrein-kinin system.
Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.
References
- 1. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
Potential off-target effects of PKSI-527.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKSI-527, a highly selective plasma kallikrein inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and highly selective synthetic inhibitor of plasma kallikrein (PK).[1][2] It functions as a competitive inhibitor, blocking the active site of plasma kallikrein and thereby preventing it from cleaving its substrates.[1] The primary downstream effect of this inhibition is the modulation of the kallikrein-kinin system, which is involved in inflammation, coagulation, and pain.[2][3]
Q2: What is the selectivity profile of this compound against other proteases?
This compound exhibits high selectivity for plasma kallikrein over other related serine proteases. The inhibition constants (Ki) for various proteases are summarized below, demonstrating a significantly higher potency for plasma kallikrein.
| Enzyme | Inhibition Constant (Ki) (µM) |
| Plasma Kallikrein | 0.81 |
| Glandular Kallikrein | > 500 |
| Plasmin | 390 |
| Urokinase | 200 |
| Tissue Plasminogen Activator | > 500 |
| Factor Xa | > 500 |
| Factor XIIa | > 500 |
| Thrombin | > 500 |
Data compiled from a study on the development of plasma kallikrein selective inhibitors.
Q3: Are there any known off-target effects of this compound?
Based on available literature, this compound is highly selective for plasma kallikrein. Screening against a panel of related serine proteases revealed significantly weaker inhibition of other enzymes (see table above). However, comprehensive screening data against a broad panel of unrelated targets (e.g., kinases, GPCRs, ion channels) is not publicly available. Therefore, while off-target effects are considered unlikely at standard working concentrations due to its high selectivity, they cannot be completely ruled out, especially at higher concentrations.
Q4: What are the recommended working concentrations for in vitro and in vivo experiments?
The optimal concentration of this compound will vary depending on the specific experimental system.
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In vitro: Based on its Ki value of 0.81 µM for plasma kallikrein, concentrations in the low micromolar range are typically effective for inhibiting plasma kallikrein activity in cell-based assays.
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In vivo: In a rat model of disseminated intravascular coagulation, this compound was infused intravenously at a rate of 0.1 mg/kg/min. In a mouse model of collagen-induced arthritis, daily intraperitoneal administration was used.[3]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q5: What is the reported toxicity of this compound?
This compound has been reported to have weak toxicity. In mice, the intravenous lethal dose (LD50) is over 100 mg/kg.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No effect of this compound in my experiment. | Plasma kallikrein is not involved in the observed phenotype. | Confirm the involvement of plasma kallikrein in your experimental system using a positive control or by measuring plasma kallikrein activity. |
| Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. | |
| Degradation of this compound. | Ensure proper storage of the compound and prepare fresh solutions for each experiment. | |
| Unexpected or inconsistent results. | Potential off-target effects. | While highly selective, off-target effects at high concentrations cannot be ruled out. Lower the concentration of this compound if possible. Consider using a structurally different plasma kallikrein inhibitor as a control to confirm that the observed effect is due to plasma kallikrein inhibition. |
| Experimental variability. | Ensure consistent experimental conditions and include appropriate controls. | |
| Cellular toxicity observed. | High concentration of this compound. | Reduce the concentration of this compound to the lowest effective dose. Perform a cell viability assay to determine the cytotoxic concentration in your specific cell type. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. |
Experimental Protocols
Inhibition of Plasma Kallikrein Activity (In Vitro)
This protocol is a general guideline for measuring the inhibitory activity of this compound on plasma kallikrein using a chromogenic substrate.
Materials:
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Purified human plasma kallikrein
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This compound
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Chromogenic substrate for plasma kallikrein (e.g., D-Pro-Phe-Arg-pNA)
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Assay buffer (e.g., Tris-HCl, pH 8.0)
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96-well microplate
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Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add a fixed amount of plasma kallikrein to each well.
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Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
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Initiate the reaction by adding the chromogenic substrate to each well.
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Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
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Calculate the rate of substrate hydrolysis for each concentration of this compound.
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Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EX527, a sirtuins 1 inhibitor, sensitizes T-cell leukemia to death receptor-mediated apoptosis by downregulating cellular FLICE inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
PKSI-527 Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the dose-response analysis of PKSI-527, a selective plasma kallikrein inhibitor.
Data Presentation: this compound Inhibition Profile
The following tables summarize the quantitative data for this compound's inhibitory activity and selectivity.
| Parameter | Value | Description |
| Target | Plasma Kallikrein | The primary enzyme inhibited by this compound. |
| Ki | 0.81 µM | The inhibition constant, indicating the potency of this compound. A lower Ki value signifies higher potency.[1][] |
| Inhibition Type | Competitive | This compound binds to the active site of plasma kallikrein, competing with the natural substrate. |
| Enzyme | Ki (µM) | Selectivity vs. Plasma Kallikrein |
| Plasma Kallikrein | 0.81 | - |
| Glandular Kallikrein | >500 | >617-fold |
| Plasmin | 390 | 481-fold |
| Thrombin | >500 | >617-fold |
| Urokinase | 200 | 247-fold |
| Factor Xa | >500 | >617-fold |
Representative Dose-Response Data:
| This compound Concentration (µM) | % Inhibition (Calculated) |
| 0.1 | 10.9% |
| 0.5 | 38.2% |
| 1.0 | 55.2% |
| 2.5 | 75.6% |
| 5.0 | 86.1% |
| 10.0 | 92.5% |
| 25.0 | 97.0% |
| 50.0 | 98.5% |
Note: This data is illustrative and calculated based on the known Ki value. Actual experimental results may vary.
Experimental Protocols
Detailed Methodology for In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic)
This protocol outlines a standard procedure for determining the inhibitory activity of this compound against human plasma kallikrein using a chromogenic substrate.
Materials:
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Purified human plasma kallikrein
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Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
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Assay Buffer (e.g., Tris buffer, pH 7.8)
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This compound
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DMSO (for dissolving this compound)
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96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
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Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Reconstitute the chromogenic substrate in distilled water according to the manufacturer's instructions.
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Prepare a working solution of human plasma kallikrein in Assay Buffer. The final concentration should be determined based on the linear range of the assay.
-
-
Assay Setup:
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In a 96-well microplate, add the following to each well:
-
Blank: Assay Buffer
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Control (No Inhibitor): Assay Buffer + Plasma Kallikrein
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Test: this compound dilution + Plasma Kallikrein
-
-
Ensure the final DMSO concentration is consistent across all wells and ideally below 1% to avoid solvent effects.
-
-
Incubation:
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Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
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Initiate the reaction by adding the pre-warmed chromogenic substrate to all wells.
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Immediately place the plate in a microplate reader pre-heated to 37°C.
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Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed time point (endpoint assay). The rate of p-nitroaniline (pNA) release is proportional to the plasma kallikrein activity.
-
-
Data Analysis:
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Calculate the rate of reaction for each well.
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Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well))
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Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
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Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of plasma kallikrein activity.
-
Visualizations
Signaling Pathway of the Kallikrein-Kinin System
Caption: The Kallikrein-Kinin System signaling cascade.
Experimental Workflow for this compound Dose-Response Analysis
Caption: A typical workflow for this compound dose-response analysis.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My dose-response curve is flat, showing little to no inhibition even at high concentrations of this compound. What could be the issue?
A1: There are several potential causes for a lack of inhibition:
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Inactive this compound: Ensure that your this compound is from a reliable source and has been stored correctly. Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare fresh dilutions for each experiment.
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Incorrect Concentration: Double-check your calculations for the stock solution and serial dilutions. An error in dilution could result in much lower concentrations than intended.
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Enzyme Activity: Verify the activity of your plasma kallikrein. If the enzyme has lost activity, the inhibitory effect of this compound may not be apparent.
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Assay Conditions: Confirm that the assay buffer pH and ionic strength are optimal for both enzyme activity and inhibitor binding.
Q2: I'm observing high variability between my replicate wells. What are the common sources of this variability?
A2: High variability can often be attributed to technical errors:
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Pipetting Inaccuracy: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize errors in reagent volumes.
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Inconsistent Mixing: Mix the contents of the wells thoroughly after adding each reagent, especially the enzyme and substrate.
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Temperature Fluctuations: Maintain a consistent temperature throughout the assay. Use a temperature-controlled plate reader and pre-warm all reagents to the assay temperature.
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Edge Effects: In 96-well plates, the outer wells can be prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with buffer to maintain humidity.
Q3: The overall signal in my assay is very low, even in the control wells without an inhibitor. How can I improve my signal?
A3: A low signal typically indicates an issue with the enzyme or substrate:
-
Enzyme Concentration: The concentration of plasma kallikrein may be too low. You may need to optimize the enzyme concentration to achieve a robust signal within the linear range of the assay.
-
Substrate Concentration: Ensure the substrate concentration is appropriate. While it should be at or near the Km for IC50 determination, a very low concentration can result in a weak signal.
-
Substrate Quality: The chromogenic substrate may have degraded. Use a fresh batch of substrate or check its quality.
-
Incorrect Wavelength: Verify that you are reading the absorbance at the correct wavelength for the pNA product (typically 405 nm).
Q4: What is the optimal solvent for dissolving this compound, and what is the maximum recommended final concentration in the assay?
A4: this compound is typically dissolved in DMSO to create a stock solution. It is crucial to keep the final concentration of DMSO in the assay as low as possible, ideally below 1% (v/v), as higher concentrations can inhibit enzyme activity and affect the accuracy of your results. Always include a solvent control (wells with the same concentration of DMSO but no inhibitor) to account for any effects of the solvent on the enzyme activity.
Q5: How long should I pre-incubate the enzyme and inhibitor before adding the substrate?
A5: A pre-incubation step of 10-15 minutes at the assay temperature (e.g., 37°C) is generally recommended. This allows the inhibitor to bind to the enzyme and reach equilibrium, which is important for obtaining accurate and reproducible inhibition data. The optimal pre-incubation time may need to be determined empirically for your specific assay conditions.
References
Technical Support Center: Utilizing PKSI-527 in Kallikrein Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts when using the plasma kallikrein inhibitor, PKSI-527, in activity assays.
Troubleshooting Guide
Q1: My fluorescence signal is unexpectedly high or erratic, even in control wells without enzyme. What could be the cause?
A1: This issue may stem from intrinsic fluorescence of this compound or its interaction with the assay buffer components.
Possible Causes and Solutions:
-
Autofluorescence of this compound: High concentrations of the inhibitor might exhibit inherent fluorescence at the excitation and emission wavelengths of your fluorogenic substrate.
-
Solution: Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its background fluorescence. Subtract this background from your experimental readings.
-
-
Light Scattering: this compound precipitation at high concentrations can cause light scattering, leading to artificially high readings.
-
Solution: Visually inspect the wells for any precipitate. Determine the solubility of this compound in your assay buffer and ensure you are working within the soluble range. Consider including a solubility-enhancing agent like DMSO, but keep its final concentration low (typically <1%) and consistent across all wells.
-
-
Contamination: Contamination of buffers or reagents with fluorescent compounds can also lead to high background signals.
-
Solution: Use fresh, high-quality reagents and dedicated sterile labware.
-
Q2: I am not observing the expected inhibition of kallikrein activity with this compound. What should I check?
A2: Several factors could lead to an apparent lack of inhibition, ranging from reagent integrity to experimental setup.
Possible Causes and Solutions:
-
Inhibitor Degradation: Improper storage of this compound can lead to its degradation.
-
Solution: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.[1] Prepare fresh working dilutions before each experiment.
-
-
Incorrect Inhibitor Concentration: Errors in calculating dilutions can result in a lower-than-expected final concentration of this compound.
-
Solution: Double-check all dilution calculations. It is advisable to perform a concentration-response curve (dose-response) to determine the IC50 value and confirm the inhibitor's potency.
-
-
Enzyme Concentration Too High: If the kallikrein concentration is too high, it may require a higher concentration of this compound to achieve significant inhibition.
-
Solution: Optimize the enzyme concentration to ensure the initial reaction velocity is in the linear range of the assay.
-
-
Pre-incubation Time: this compound may require a pre-incubation period with the enzyme to exert its inhibitory effect.
-
Solution: Introduce a pre-incubation step where the enzyme and inhibitor are mixed and incubated together before adding the substrate. Optimize the pre-incubation time (e.g., 15-30 minutes) at the assay temperature.
-
Q3: The results of my kallikrein activity assay are inconsistent and not reproducible. How can I improve this?
A3: Lack of reproducibility can be due to several factors, including reagent variability, pipetting errors, and environmental fluctuations.
Possible Causes and Solutions:
-
Reagent Instability: Kallikrein activity can be sensitive to pH and temperature. The stability of the fluorogenic substrate can also be a factor.
-
Solution: Use a stable, well-buffered assay system. Prepare fresh enzyme and substrate solutions for each experiment.
-
-
Pipetting Inaccuracy: Small volumes are often used in microplate-based assays, making them susceptible to pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For highly viscous solutions, consider using reverse pipetting.
-
-
Assay Drift: During the time it takes to set up a 96-well or 384-well plate, the enzyme activity might change.
-
Solution: Plan your plate layout to minimize the time between the addition of reagents to the first and last wells. Consider using a multichannel pipette or an automated liquid handler for simultaneous reagent addition.
-
-
Temperature Fluctuations: Enzyme kinetics are highly dependent on temperature.
-
Solution: Ensure that all reagents and the plate reader are equilibrated to the assay temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit plasma kallikrein?
A1: this compound is a highly selective, synthetic inhibitor of plasma kallikrein.[1][2][3] It is a serine protease inhibitor that likely functions by binding to the active site of plasma kallikrein, preventing it from cleaving its natural substrate, high-molecular-weight kininogen (HMWK).
Q2: What is the reported inhibitory constant (Ki) for this compound against plasma kallikrein?
A2: The reported Ki value for this compound is 0.81 µM.[4]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in water (up to 5 mg/ml) and DMSO.[1][4] For long-term storage, it is recommended to store stock solutions at -20°C for up to 3 months in water or for 1 month in DMSO, and at -80°C for up to 6 months in DMSO.[1][4]
Q4: Can this compound inhibit other serine proteases?
A4: this compound is described as a "highly selective" plasma kallikrein inhibitor.[1][2][3] However, to confirm its specificity in your experimental system, it is good practice to test it against other relevant serine proteases that might be present in your sample or that are closely related to plasma kallikrein.
Q5: Can this compound interfere with common fluorogenic or chromogenic substrates used in kallikrein assays?
A5: While there is no specific literature detailing interference, it is a possibility with any small molecule inhibitor. Potential interferences include:
-
Fluorescence Quenching or Enhancement: The inhibitor might interact with the fluorophore, affecting its quantum yield.
-
Inhibition of Substrate Cleavage by Off-Target Effects: Although selective, at very high concentrations, off-target effects could be observed.
-
Competition with the Substrate: As an active site inhibitor, this compound will compete with the substrate for binding to the enzyme. This is the basis of its inhibitory action and should be accounted for in kinetic studies.
To mitigate these potential issues, it is crucial to run appropriate controls, as outlined in the Troubleshooting Guide.
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound | - |
| Target | Plasma Kallikrein | [2] |
| Ki | 0.81 µM | [4] |
| Molecular Formula | C25H31N3O4・HCl | [4] |
| Molecular Weight | 474.00 g/mol | [4] |
Experimental Protocols
Protocol 1: General Kallikrein Activity Assay Using a Fluorogenic Substrate
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-buffered saline, pH 7.4).
-
Plasma Kallikrein: Reconstitute and dilute the enzyme to the desired concentration in cold assay buffer. Keep on ice.
-
Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic substrate for kallikrein (e.g., Pro-Phe-Arg-AMC) in DMSO. Dilute to the working concentration in assay buffer.
-
This compound: Prepare a stock solution in DMSO. Create a serial dilution series in assay buffer to test a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of this compound dilutions to the test wells. Add 10 µL of assay buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of the diluted plasma kallikrein solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to these wells instead.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Caption: Experimental workflow for a kallikrein inhibition assay with this compound.
Caption: Troubleshooting flowchart for common issues in kallikrein assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
PKSI-527 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of PKSI-527, a selective plasma kallikrein inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective synthetic inhibitor of plasma kallikrein. Its chemical name is N-(trans-4-aminomethylcyclohexanecarbonyl)-phenylalanine-4-carboxymethyl-anilide. It is a white to off-white powder.
Summary of Key Properties
| Property | Value |
| Molecular Formula | C₂₅H₃₁N₃O₄ |
| Molecular Weight | 453.54 g/mol |
| CAS Number | 128837-71-8 |
| Purity (Typical) | >98% |
| Solubility | Soluble in water (up to 5 mg/mL) and DMSO. |
| Storage (Powder) | Store at -20°C for long-term stability (≥ 1 year).[1] |
| Storage (Solution) | Aqueous solutions can be stored at -20°C for up to 3 months. For longer-term storage of stock solutions, -80°C is recommended for up to 6 months. It is advisable to prepare fresh working solutions for in vivo experiments.[1][2] |
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
The recommended primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
RP-HPLC is a robust method for quantifying the purity of the main component and detecting impurities.
-
LC-MS is invaluable for confirming the identity of this compound by its mass-to-charge ratio and for identifying potential impurities and degradation products.
Q3: How does this compound exert its inhibitory effect?
This compound is a selective inhibitor of plasma kallikrein (PK). Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator. By inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby modulating inflammatory responses.
Below is a diagram illustrating the signaling pathway and the point of inhibition by this compound.
Caption: The Kallikrein-Kinin System and this compound's point of inhibition.
Troubleshooting Guides
Issue 1: Unexpected peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Contaminated mobile phase or glassware. | 1. Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. 2. Thoroughly clean all glassware with appropriate solvents. 3. Filter all mobile phases before use. |
| Sample degradation. | 1. Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. Prepare samples for analysis immediately before injection. |
| Impurity from synthesis. | 1. If the impurity is consistently present in new batches, it may be a synthesis-related impurity. 2. Use LC-MS to identify the mass of the impurity and consult with the supplier. |
| Carryover from previous injection. | 1. Run a blank injection (mobile phase or solvent used to dissolve the sample) to check for carryover. 2. Implement a needle wash step in the autosampler method. 3. Increase the column wash time between runs. |
Issue 2: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH. | 1. The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH using additives like formic acid or trifluoroacetic acid (TFA). |
| Column degradation. | 1. If the column has been used extensively, its performance may decline. 2. Flush the column with a strong solvent. 3. If performance does not improve, replace the column. |
| Sample overload. | 1. Reduce the concentration of the injected sample. |
| Incompatible sample solvent. | 1. The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase. |
Issue 3: Inconsistent Purity Results.
| Possible Cause | Troubleshooting Steps |
| Instrument variability. | 1. Ensure the HPLC system is properly calibrated and maintained. 2. Perform a system suitability test before running samples. |
| Inconsistent sample preparation. | 1. Use calibrated pipettes and follow a standardized protocol for sample preparation. 2. Ensure complete dissolution of the sample. |
| Degradation during analysis. | 1. If the analysis involves long run times, the sample may degrade in the autosampler. Use a cooled autosampler if available. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific HPLC system and column used.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a UV detector
-
Autosampler
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Gradient Elution | 5% to 95% Mobile Phase B over 20 minutes |
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC-based purity assessment of this compound.
Protocol 2: Identity Confirmation and Impurity Identification by LC-MS
This protocol outlines a general approach for confirming the identity of this compound and identifying potential impurities using LC-MS.
Materials and Reagents:
-
Same as for HPLC protocol, but with LC-MS grade solvents.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
LC Conditions:
-
Use similar LC conditions as described in the HPLC protocol. The use of formic acid is often preferred over TFA in MS applications as it causes less ion suppression.
-
-
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
-
Data Analysis:
-
Confirm the identity of this compound by observing the expected protonated molecule [M+H]⁺ at m/z 454.5.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues to their identity.
-
Troubleshooting Logic for Impurity Identification
Caption: A logical workflow for the identification of unknown impurities.
References
PKSI-527 Technical Support Center: Best Practices for Handling Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling PKSI-527 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective inhibitor of plasma kallikrein (PK) with a Ki of 0.81 μM.[1] Its primary mechanism of action involves the inhibition of plasma kallikrein, which in turn reduces the generation of bradykinin, a potent inflammatory mediator.[1] This makes this compound a valuable tool for studying the role of the kallikrein-kinin system in various pathological conditions, such as inflammation and arthritis.[1][2] It is selective for plasma kallikrein over other enzymes like glandular kallikrein, plasmin, thrombin, urokinase, and Factor Xa.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in water and dimethyl sulfoxide (DMSO). The solubility in water is reported to be up to 5 mg/mL or 10 mM.[3][4] For in vivo studies, stock solutions are often prepared in DMSO and then further diluted in aqueous buffers or vehicles containing agents like PEG300, Tween-80, or corn oil.[5]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to first dissolve the powdered this compound in a suitable solvent such as water or DMSO.[3][5] For aqueous solutions, you can dissolve it directly in water.[3] For experiments requiring an organic solvent, DMSO is a common choice.[5][6] After initial dissolution, it can be further diluted to the desired concentration with an appropriate aqueous buffer.[3]
Q4: What are the optimal storage conditions for this compound powder and stock solutions?
Both the solid powder form and stock solutions of this compound should be stored at -20°C for long-term stability.[1][3][4] Some suppliers suggest that stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] The powder form is stable for at least one year when stored at -20°C.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incomplete dissolution in aqueous solutions. | To enhance solubility, gently warm the solution at 37°C and use an ultrasonic bath for a short period.[1] Ensure the purity of the solvent. |
| Precipitation in Working Solution | The compound may be less soluble in the final aqueous buffer after dilution from a DMSO stock. | For in vivo working solutions, consider using a vehicle containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[5] It is also recommended to prepare these working solutions fresh on the day of use.[5] |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[5] Always store the stock solution at or below -20°C.[1][3][4] Confirm the age and storage history of the compound. |
| Unexpected Biological Effects | Off-target effects or issues with the experimental setup. | This compound is highly selective for plasma kallikrein, but it's crucial to include appropriate controls in your experiments to rule out off-target effects.[1] Review your experimental protocol for any potential confounding factors. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 474.0 g/mol | [3][4] |
| Purity | >98% | [3] |
| Ki for Plasma Kallikrein | 0.81 μM | [1] |
| Solubility in Water | Up to 5 mg/mL; 10 mM | [3][4] |
| Solubility in DMSO | 10 mM | [6] |
| Storage (Powder) | -20°C (≥ 1 year) | [3][4] |
| Storage (Solution in Water) | -20°C (up to 3 months) | [3] |
| Storage (Solution in DMSO) | -20°C (1 month); -80°C (6 months) | [5] |
Experimental Protocols & Visualizations
Signaling Pathway of the Kallikrein-Kinin System
The diagram below illustrates the simplified signaling pathway of the plasma kallikrein-kinin system and the inhibitory action of this compound.
Caption: Inhibition of Plasma Kallikrein by this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the recommended workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
PKSI-527 half-life and bioavailability considerations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic properties of PKSI-527, a selective plasma kallikrein inhibitor. While specific quantitative data for the half-life and bioavailability of this compound are not publicly available in the reviewed literature, this guide offers general protocols and considerations for conducting such studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in preclinical models?
A1: Specific data on the half-life of this compound is not currently available in published literature. The half-life of a compound can vary significantly depending on the animal model, route of administration, and dose. To determine the half-life of this compound in your specific experimental setup, a pharmacokinetic study is required. A general protocol for such a study is provided below.
Q2: What is the anticipated oral bioavailability of this compound?
A2: The oral bioavailability of this compound has not been reported in the available literature. Oral bioavailability is influenced by factors such as absorption, first-pass metabolism, and solubility. To determine the oral bioavailability, a pharmacokinetic study comparing intravenous (IV) and oral (PO) administration is necessary.
Q3: How can I improve the solubility of this compound for in vivo experiments?
A3: For in vivo studies, this compound can be formulated to improve its solubility. A common approach involves creating a stock solution in an organic solvent like DMSO, which is then further diluted in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline. It is crucial to perform vehicle safety studies to ensure the chosen formulation does not cause adverse effects.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a highly selective inhibitor of plasma kallikrein. By inhibiting plasma kallikrein, it modulates the kallikrein-kinin system, which is involved in inflammation, coagulation, and fibrinolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique.- Differences in animal health or stress levels.- Genetic variability within the animal strain. | - Ensure accurate and consistent administration of this compound.- Acclimatize animals properly before the study and monitor their health.- Use a sufficient number of animals per group to account for biological variability. |
| Low or undetectable plasma concentrations after oral administration. | - Poor oral absorption.- High first-pass metabolism in the liver.- Degradation of the compound in the gastrointestinal tract. | - Optimize the formulation to enhance solubility and absorption.- Consider co-administration with an inhibitor of relevant metabolic enzymes (if known).- Evaluate the stability of this compound in simulated gastric and intestinal fluids. |
| Rapid clearance and very short half-life. | - Extensive metabolism.- Rapid renal excretion. | - Investigate the metabolic pathways of this compound to identify potential metabolites.- Assess the extent of renal clearance by measuring the compound in urine. |
Data Presentation
As specific data for this compound is unavailable, the following tables are provided as templates to illustrate how pharmacokinetic data should be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC0-t (ngh/mL) | Data not available | Data not available |
| AUC0-inf (ngh/mL) | Data not available | Data not available |
| Bioavailability (%) | N/A | Data not available |
Table 2: Hypothetical Bioavailability of this compound in Different Species
| Species | Route | Dose (mg/kg) | Bioavailability (%) |
| Mouse | Oral | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life via Intravenous Administration in Mice
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Formulation: Prepare this compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dosing: Administer a single intravenous bolus dose of 1 mg/kg this compound via the tail vein.
-
Sample Collection: Collect blood samples (approximately 50 µL) via the saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve. Calculate the elimination half-life (T1/2) using non-compartmental analysis software.
Protocol 2: Determination of this compound Oral Bioavailability in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, fasted overnight before oral dosing.
-
Formulation:
-
IV group: Prepare this compound as described in Protocol 1.
-
PO group: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
IV group: Administer a single 1 mg/kg IV dose.
-
PO group: Administer a single 10 mg/kg PO dose.
-
-
Sample Collection and Processing: Follow the procedures outlined in Protocol 1 for both groups.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both IV and PO administration routes.
-
Calculate oral bioavailability (F%) using the following formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Visualizations
Validation & Comparative
PKSI-527: A Comparative Analysis of Its Selectivity for Plasma Kallikrein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PKSI-527 against its primary target, plasma kallikrein, and other related serine proteases. The data presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this compound in studies related to the kallikrein-kinin system.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of an inhibitor is a critical parameter in drug development, ensuring that the therapeutic effect is maximized while minimizing off-target effects. The following table summarizes the inhibitory constants (Ki) of this compound against plasma kallikrein and a panel of other serine proteases. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Protease | Ki (µM) | Selectivity (fold) vs. Plasma Kallikrein |
| Plasma Kallikrein | 0.81 | 1 |
| Glandular Kallikrein | >500 | >617 |
| Plasmin | 390 | 481 |
| Thrombin | >500 | >617 |
| Urokinase | 200 | 247 |
| Factor Xa | >500 | >617 |
| Factor XIIa | >500 | >617 |
| Tissue Plasminogen Activator | >500 | >617 |
Data sourced from publicly available product data sheets and research articles.[1][2]
As the data indicates, this compound demonstrates a high degree of selectivity for plasma kallikrein. The Ki value for plasma kallikrein is 0.81 µM, while the Ki values for other tested proteases are significantly higher, in most cases greater than 500 µM.[1][2] This substantial difference in binding affinity underscores the specific nature of this compound's inhibitory action.
Experimental Protocols: Determination of Inhibitory Constant (Ki)
The determination of the inhibitory constant (Ki) is a fundamental experiment in characterizing the potency and mechanism of an enzyme inhibitor. The following is a generalized protocol for determining the Ki of a competitive inhibitor for a serine protease like plasma kallikrein using a chromogenic substrate.
Objective: To determine the inhibitory constant (Ki) of this compound for plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
This compound (inhibitor)
-
Chromogenic substrate for plasma kallikrein (e.g., D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Data analysis software (e.g., GraphPad Prism)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of plasma kallikrein in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.
-
-
Kinetic Measurement:
-
Prepare a range of concentrations of the chromogenic substrate.
-
Initiate the enzymatic reaction by adding the substrate to the wells containing the enzyme-inhibitor mixture.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each substrate and inhibitor concentration.
-
Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Determine the apparent Km (Km,app) from the x-intercept of each line in the presence of the inhibitor.
-
The Ki can be calculated using the following equation for competitive inhibition:
-
Km,app = Km * (1 + [I]/Ki)
-
Where:
-
Km,app is the apparent Michaelis constant in the presence of the inhibitor.
-
Km is the Michaelis constant in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
-
-
Alternatively, a Dixon plot (1/V₀ vs. [I]) can be used, where the x-intercept represents -Ki.
-
Mandatory Visualizations
Plasma Kallikrein Signaling Pathway
The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein's primary role is the cleavage of high molecular weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.
Experimental Workflow for Ki Determination
The following diagram illustrates the key steps involved in an experimental workflow to determine the inhibitory constant (Ki) of a compound against a target protease.
References
A Comparative Analysis of PKSI-527 and Other Kallikrein Inhibitors for Researchers
This guide provides a detailed comparison of PKSI-527 with other prominent plasma kallikrein inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. The information is presented to facilitate informed decisions in research and development involving the kallikrein-kinin system.
Quantitative Comparison of Kallikrein Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound against other notable kallikrein inhibitors. The data has been compiled from various scientific publications and manufacturer resources. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency against Plasma Kallikrein
| Inhibitor | Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| This compound | Small Molecule | ~10⁻⁶ M - 10⁻⁷ M[1] | Not widely reported |
| Berotralstat | Small Molecule | 0.44 nM | EC50 in plasma: 15 nM |
| Sebetralstat | Small Molecule | 3 nM[2] | 6 nM[2] |
| Lanadelumab | Monoclonal Antibody | 0.12 nM[3] | 1.3 nM (in vitro HMWK cleavage)[3] |
| Ecallantide | Recombinant Protein | 25 pM | Not widely reported |
Table 2: Selectivity Profile of Kallikrein Inhibitors
| Inhibitor | Target | Selectivity vs. Other Serine Proteases |
| This compound | Plasma Kallikrein | High selectivity; Ki values for glandular kallikrein, plasmin, thrombin, and Factor Xa are significantly larger.[1] |
| Berotralstat | Plasma Kallikrein | Highly selective; IC50 values for other serine proteases like trypsin, thrombin, or plasmin are 4,500- to 56,000-fold higher. |
| Sebetralstat | Plasma Kallikrein | >1500-fold selectivity against other serine proteases, including high selectivity against tissue kallikrein.[2] |
| Lanadelumab | Plasma Kallikrein | Highly specific for plasma kallikrein; does not inhibit other serine proteases tested. |
The Kallikrein-Kinin Signaling Pathway and Points of Inhibition
The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. The diagram below illustrates the key components of this pathway and highlights the points at which this compound and other inhibitors exert their effects.
Caption: The Kallikrein-Kinin signaling cascade and points of therapeutic intervention.
Experimental Protocols
The following is a generalized methodology for a chromogenic assay used to determine the inhibitory activity of compounds against plasma kallikrein. Specific parameters may vary between studies.
Objective: To determine the in vitro inhibitory potency (Ki or IC50) of a test compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations.
-
Prepare a solution of plasma kallikrein in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a solution of the chromogenic substrate in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of each inhibitor dilution to the wells of a 96-well plate. Include a control with solvent only.
-
Add the plasma kallikrein solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the kallikrein activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Summary and Conclusion
This compound is a selective small-molecule inhibitor of plasma kallikrein.[1][4][5] In preclinical studies, it has demonstrated the ability to suppress collagen-induced arthritis in mice by modulating the kallikrein-kinin system.[4][5] When compared to newer, clinically approved kallikrein inhibitors such as the oral small molecules berotralstat and sebetralstat, and the injectable monoclonal antibody lanadelumab, this compound exhibits a lower potency in terms of its reported Ki value.
The development of highly potent and selective oral inhibitors like berotralstat and sebetralstat, as well as the long-acting monoclonal antibody lanadelumab, has significantly advanced the therapeutic options for conditions driven by excess plasma kallikrein activity, such as hereditary angioedema. While this compound remains a valuable research tool for studying the role of the kallikrein-kinin system in various physiological and pathological processes, its therapeutic potential in the current landscape would require further investigation and optimization to compete with the high potency and favorable pharmacokinetic profiles of these more recently developed agents.
References
- 1. Highly selective synthetic inhibitors with regard to plasma-kallikrein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PKSI-527 and Ecallantide in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two plasma kallikrein inhibitors, PKSI-527 and ecallantide, focusing on their performance in functional assays. The information is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, primarily by cleaving high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.[1][2] Dysregulation of this pathway is implicated in various pathological conditions, including hereditary angioedema (HAE).[3] this compound and ecallantide are both inhibitors of plasma kallikrein, but they differ significantly in their chemical nature, potency, and the extent of their characterization.
This compound is a synthetic, small-molecule inhibitor described as a highly selective plasma kallikrein inhibitor.[4][5][6] It is often used as a research tool to investigate the role of the kallikrein-kinin system in various disease models, such as collagen-induced arthritis.[2][3][5]
Ecallantide (trade name Kalbitor) is a 60-amino acid recombinant protein inhibitor of plasma kallikrein.[7][8] It was discovered using phage display technology and is an approved therapeutic for the treatment of acute attacks of HAE.[3][7]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and ecallantide against plasma kallikrein has been determined by measuring their inhibition constants (Ki). A lower Ki value indicates a higher binding affinity and thus greater potency.
| Inhibitor | Target | Ki Value | Reference |
| This compound | Plasma Kallikrein | 0.81 µM | [6][9][10] |
| Ecallantide | Plasma Kallikrein | 25 pM | [7][11] |
As the data indicates, ecallantide is a significantly more potent inhibitor of plasma kallikrein than this compound, with a Ki value in the picomolar range compared to the micromolar range for this compound.
Selectivity Profile
The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical parameter.
This compound has been shown to be highly selective for plasma kallikrein. One study reported that the Ki values for other serine proteases such as glandular kallikrein, plasmin, thrombin, and factor Xa were all greater than 200 µM, demonstrating a high degree of selectivity.[4][12]
Ecallantide is also described as a highly specific inhibitor of plasma kallikrein.[1][13] Its development through phage display allowed for the selection of a protein with high affinity and specificity for its target.[7]
Functional Assays
The following sections describe the methodologies for two key functional assays used to evaluate the activity of plasma kallikrein inhibitors.
Plasma Kallikrein Activity Assay (Chromogenic)
This assay directly measures the enzymatic activity of plasma kallikrein and its inhibition. A common method utilizes a chromogenic substrate that releases a colored product upon cleavage by kallikrein.
Experimental Protocol:
Materials:
-
Purified human plasma kallikrein
-
Inhibitor (this compound or ecallantide) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[4][9]
Procedure:
-
Prepare a solution of purified human plasma kallikrein in Tris buffer.
-
In a 96-well microplate, add the kallikrein solution to wells containing either buffer (control) or varying concentrations of the inhibitor (this compound or ecallantide).
-
Incubate the plate at 37°C for a predetermined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Add the chromogenic substrate S-2302 to all wells to initiate the enzymatic reaction.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the kallikrein activity.
-
Alternatively, the reaction can be stopped after a fixed time (e.g., 10 minutes) by adding an acid (e.g., 20% acetic acid), and the final absorbance is read.[9]
-
Calculate the percentage of kallikrein inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Workflow for Plasma Kallikrein Activity Assay:
Caption: Workflow for a chromogenic plasma kallikrein activity assay.
Bradykinin Release Assay
This assay measures the ability of an inhibitor to block the plasma kallikrein-mediated release of bradykinin from its precursor, HMWK. The amount of bradykinin released is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
Materials:
-
Human plasma (as a source of HMWK and other components of the kallikrein-kinin system)
-
Activator of the contact system (e.g., kaolin or dextran sulfate)
-
Inhibitor (this compound or ecallantide) at various concentrations
-
Bradykinin ELISA kit[16]
-
Stop solution (e.g., acid)
-
Microplate reader for ELISA
Procedure:
-
In separate tubes, pre-incubate human plasma with either buffer (control) or varying concentrations of the inhibitor (this compound or ecallantide) for a specified time at 37°C.
-
Initiate the contact activation and subsequent bradykinin release by adding an activator like kaolin.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for bradykinin generation.
-
Stop the reaction by adding a stop solution and/or by immediately processing the samples for bradykinin measurement.
-
Measure the concentration of bradykinin in each sample using a competitive bradykinin ELISA kit according to the manufacturer's instructions.[16]
-
In a competitive ELISA, the signal is inversely proportional to the amount of bradykinin in the sample.
-
Calculate the percentage of inhibition of bradykinin release for each inhibitor concentration relative to the activated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Workflow for Bradykinin Release Assay:
Caption: Workflow for a bradykinin release assay using ELISA.
Signaling Pathway
Both this compound and ecallantide act on the same point in the kallikrein-kinin system signaling pathway.
References
- 1. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ecallantide for the Treatment of Hereditary Angiodema in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Highly selective synthetic inhibitors with regard to plasma-kallikrein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ecallantide: its pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diapharma.com [diapharma.com]
- 15. coachrom.com [coachrom.com]
- 16. abcam.com [abcam.com]
A Comparative Guide to Plasma Kallikrein Inhibitors for Hereditary Angioedema Research: PKSI-527 vs. Lanadelumab
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two plasma kallikrein inhibitors, PKSI-527 and lanadelumab, in the context of Hereditary Angioedema (HAE) research. While both molecules target the same enzyme, they are at vastly different stages of development, with lanadelumab being a clinically approved therapeutic and this compound remaining a preclinical research compound.
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1][2] The underlying cause of HAE is often a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the plasma kallikrein-kinin system.[1][3] Uncontrolled activation of this system leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling associated with HAE attacks.[1][3][4][5] Both this compound and lanadelumab are inhibitors of plasma kallikrein, a central enzyme in this pathway, thereby aiming to reduce bradykinin production.[1][4][6][7]
This guide will delve into the available data on their mechanism of action, potency, and clinical efficacy, where applicable, to inform future research and drug development efforts in HAE.
Mechanism of Action: Targeting the Kallikrein-Kinin System
Both this compound and lanadelumab function by inhibiting plasma kallikrein, thus preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.[1][4][6][7][8]
Lanadelumab is a fully human monoclonal antibody (IgG1) that binds to and inhibits plasma kallikrein with high specificity and affinity.[1][8][9] By blocking the proteolytic activity of plasma kallikrein, lanadelumab effectively reduces the production of bradykinin, thereby preventing the subsequent increase in vascular permeability and the onset of angioedema attacks.[1][4]
This compound is a small molecule, highly selective inhibitor of plasma kallikrein.[6][7][10] Its inhibitory action on plasma kallikrein has been demonstrated in preclinical studies, suggesting its potential to modulate the kallikrein-kinin system.[10]
Below is a diagram illustrating the signaling pathway in HAE and the points of intervention for plasma kallikrein inhibitors.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and lanadelumab. It is important to note the different contexts in which these data were generated (preclinical vs. clinical).
| Parameter | This compound | Lanadelumab |
| Molecule Type | Small molecule | Fully human monoclonal antibody (IgG1)[8][9] |
| Target | Plasma Kallikrein[6][7] | Plasma Kallikrein[1][4][9] |
| Inhibition Constant (Ki) | 0.81 µM[7] | Not explicitly reported in the provided search results |
| IC50 | Not explicitly reported | 0.04 µM[11] |
| Clinical Development Phase (for HAE) | Preclinical[10] | Approved for prophylactic treatment[9][12] |
| Reduction in HAE Attack Rate | No clinical data available | 300 mg every 2 weeks: 87% reduction vs. placebo[13] 300 mg every 4 weeks: 73% reduction vs. placebo[14] |
| Attack-Free Rate | No clinical data available | 300 mg every 2 weeks: 44% of patients were attack-free during the 26-week study period[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are the experimental protocols for key assays cited in the evaluation of lanadelumab.
Plasma Kallikrein Inhibition Assay (Fluorogenic Assay)
This assay is used to determine the inhibitory activity of a compound against plasma kallikrein.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., lanadelumab) against plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate for plasma kallikrein
-
Test compound (lanadelumab) at various concentrations
-
Assay buffer (e.g., 25 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Brij35)[16]
-
96-well microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test compound dilutions, and purified human plasma kallikrein.
-
Incubate the plate for a predetermined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[11]
Western Blot for Cleaved High-Molecular-Weight Kininogen (HMWK)
This assay is used to assess the pharmacodynamic effect of a plasma kallikrein inhibitor by measuring the levels of cleaved HMWK in plasma.
Objective: To determine the extent to which a plasma kallikrein inhibitor reduces the cleavage of HMWK in plasma samples.
Materials:
-
Plasma samples from subjects before and after treatment with the inhibitor.
-
Antibodies specific to HMWK (both intact and cleaved forms).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Detection reagents (e.g., chemiluminescent substrate).
-
Imaging system for Western blots.
Procedure:
-
Collect plasma samples from subjects at baseline and at various time points after administration of the inhibitor.
-
Separate the plasma proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes HMWK.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities corresponding to intact and cleaved HMWK to determine the effect of the inhibitor.[12]
Clinical Efficacy of Lanadelumab
Lanadelumab has undergone extensive clinical evaluation for the prophylactic treatment of HAE.
The Phase 3 HELP (Hereditary Angioedema Long-term Prophylaxis) study was a pivotal trial that demonstrated the efficacy and safety of lanadelumab in patients aged 12 years and older with HAE.[13][14][17] The study showed that lanadelumab significantly reduced the rate of HAE attacks compared to placebo.[13][14][17]
Specifically, the 300 mg dose of lanadelumab administered every two weeks resulted in an 87% reduction in the mean HAE attack frequency compared to placebo.[13] Furthermore, a significant proportion of patients treated with lanadelumab remained attack-free throughout the 26-week study period.[13][15]
The SPRING study, a Phase 3 trial in pediatric patients aged 2 to less than 12 years, also demonstrated the efficacy and safety of lanadelumab, showing a mean reduction in the HAE attack rate of 94.8% from baseline.[2][18]
Conclusion
This compound and lanadelumab both target plasma kallikrein, a key enzyme in the pathophysiology of HAE. However, they represent two distinct stages of drug development. Lanadelumab is a well-characterized, clinically validated, and approved monoclonal antibody for the prophylactic treatment of HAE, with a robust body of evidence supporting its efficacy and safety.[2][9][12][13][14][15][17][18] In contrast, this compound is a preclinical small molecule inhibitor with demonstrated in vitro activity against plasma kallikrein.[6][7][10]
While direct clinical comparisons are not possible, the available data on this compound suggest its potential as a research tool for further investigation into the role of plasma kallikrein in HAE and other inflammatory conditions. Future research on this compound would need to bridge the gap from preclinical findings to clinical evaluation to ascertain its therapeutic potential for HAE. For researchers in the field, lanadelumab serves as a benchmark for a clinically effective plasma kallikrein inhibitor, while this compound represents an earlier-stage molecule that may warrant further investigation.
References
- 1. What is the mechanism of Lanadelumab? [synapse.patsnap.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 4. Mechanism of Action | TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 5. The bradykinin-forming cascade and its role in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Lanadelumab - Wikipedia [en.wikipedia.org]
- 10. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 12. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shire's Investigational Treatment Lanadelumab Reduces Hereditary Angioedema Monthly Attack Rate by 87% Versus Placebo in Phase 3 26-week Pivotal Trial [prnewswire.com]
- 14. Effectiveness of lanadelumab for preventing hereditary angioedema attacks: Subgroup analyses from the HELP study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. join.hcplive.com [join.hcplive.com]
- 16. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shire reports positive data from Phase lll trial of lanadelumab [clinicaltrialsarena.com]
- 18. Lanadelumab in Patients 2 to Less Than 12 Years Old With Hereditary Angioedema: Results From the Phase 3 SPRING Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PKSI-527 and Indomethacin in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two anti-inflammatory compounds, PKSI-527 and indomethacin, in preclinical models of arthritis. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of action of these distinct molecules.
Executive Summary
Both this compound, a selective plasma kallikrein inhibitor, and indomethacin, a non-steroidal anti-inflammatory drug (NSAID), have demonstrated significant efficacy in reducing the severity of arthritis in preclinical models.[1] While indomethacin acts through the well-established cyclooxygenase (COX) pathway to inhibit prostaglandin synthesis, this compound targets the kallikrein-kinin system, a key pathway in inflammation and pain. This fundamental difference in their mechanisms of action suggests distinct therapeutic profiles and potential applications in the treatment of inflammatory joint diseases.
Efficacy in Collagen-Induced Arthritis (CIA) Model
A key head-to-head study evaluated the effects of this compound and indomethacin in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The study concluded that both compounds significantly reduced the severity of arthritis.[1]
While the full quantitative data from this specific comparative study is not publicly available, this section presents a summary of the reported qualitative findings and contextual quantitative data from other relevant studies to provide an understanding of the efficacy of each compound.
Table 1: Qualitative and Contextual Quantitative Efficacy Data
| Parameter | This compound | Indomethacin | Source |
| Effect on Arthritis Severity | Significantly reduced | Significantly reduced | Fujimori et al., 1993[1] |
| Effect on Kallikrein-Kinin System | Restored consumed components (HMW kininogen and plasma prekallikrein) | No effect | Fujimori et al., 1993[1] |
| Inhibition of Paw Edema (Adjuvant-Induced Arthritis, Rat) | Data not available from a comparable model | ~40.20% inhibition (at 2 mg/kg) | Abdel-Magied et al., 2021[2] |
| Reduction in Arthritic Score (CIA, Rat) | Data not available from a comparable model | No significant effect on arthritic score in one study | Holmdahl et al., 1989[3] |
Mechanisms of Action
The anti-inflammatory effects of this compound and indomethacin are achieved through the inhibition of distinct signaling pathways.
This compound: Inhibition of the Kallikrein-Kinin System
This compound is a highly selective inhibitor of plasma kallikrein.[4] In inflammatory conditions such as arthritis, the plasma kallikrein-kinin system is activated, leading to the production of bradykinin, a potent inflammatory mediator that contributes to pain, increased vascular permeability, and the recruitment of inflammatory cells.[5][6][7] By inhibiting plasma kallikrein, this compound blocks the cascade that generates bradykinin, thereby reducing inflammation.[8]
Indomethacin: Inhibition of the Cyclooxygenase (COX) Pathway
Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11] By blocking COX activity, indomethacin reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Experimental Protocols
The following provides a general overview of the experimental protocols typically used in the evaluation of anti-arthritic compounds in a collagen-induced arthritis (CIA) model. The specific details of the Fujimori et al. (1993) study may have varied slightly.
Table 2: General Experimental Protocol for Collagen-Induced Arthritis (CIA) in Mice
| Step | Procedure | Details |
| 1. Animal Model | Male DBA/1 mice | Typically 6-8 weeks old at the start of the study. |
| 2. Induction of Arthritis | Immunization with Type II Collagen | An emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail on day 0. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21. |
| 3. Treatment | This compound or Indomethacin Administration | Daily intraperitoneal injections are typically initiated after the booster immunization (e.g., from day 20 post-immunization) and continued for the duration of the study. |
| 4. Assessment of Arthritis | Clinical Scoring and Paw Swelling | Arthritis severity is assessed visually using a scoring system (e.g., 0-4 scale per paw). Paw volume or thickness is measured using a plethysmometer or calipers. Assessments are performed several times a week. |
| 5. Biochemical Analysis | Measurement of Kallikrein-Kinin System Components | Blood samples are collected to measure levels of high-molecular-weight (HMW) kininogen and plasma prekallikrein. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];// Nodes"Day_0" [label="Day 0: Immunization\n(Collagen + CFA)"]; "Day_21" [label="Day 21: Booster\n(Collagen + IFA)"]; "Treatment_Start" [label="Day 20 onwards:\nDaily Treatment\n(this compound or Indomethacin)"]; "Arthritis_Assessment" [label="Ongoing Assessment:\n- Clinical Score\n- Paw Swelling"]; "Endpoint" [label="Study Endpoint:\n- Biochemical Analysis\n- Histopathology"];
// Edges"Day_0" -> "Day_21"; "Day_21" -> "Treatment_Start"; "Treatment_Start" -> "Arthritis_Assessment"; "Arthritis_Assessment" -> "Endpoint"; }
Conclusion
Both this compound and indomethacin demonstrate anti-arthritic properties in preclinical models. Their distinct mechanisms of action offer different approaches to targeting the complex inflammatory processes in arthritis. Indomethacin's broad inhibition of prostaglandin synthesis is a well-established and effective strategy. This compound's targeted inhibition of the plasma kallikrein-kinin system presents a novel and potentially more specific approach to modulating inflammation and pain in arthritic diseases. Further research, including direct comparative studies with comprehensive quantitative data, is warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combinatory Effects of Bone Marrow-Derived Mesenchymal Stem Cells and Indomethacin on Adjuvant-Induced Arthritis in Wistar Rats: Roles of IL-1β, IL-4, Nrf-2, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in vascular porosity and joint blood flow during development of collagen induced arthritis in the rat. Modulation by indomethacin and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A critical role for plasma kallikrein in the pathogenesis of autoantibody-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and functional importance of plasma kallikrein in the synovial fluids of patients with rheumatoid, psoriatic, and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 9. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 10. Role of cyclooxygenase-1 and -2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
Comparative Analysis of PKSI-527: A Selective Plasma Kallikrein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PKSI-527, a selective plasma kallikrein inhibitor, with other relevant enzyme inhibitors, focusing on its cross-reactivity with tissue kallikrein. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor that demonstrates high selectivity for plasma kallikrein (pKal).[1][2][3] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, a pathway involved in inflammation, blood pressure regulation, coagulation, and pain.[4][5] By inhibiting plasma kallikrein, this compound effectively modulates the production of bradykinin, a potent inflammatory mediator. This targeted mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the plasma kallikrein-kinin system and a potential therapeutic agent for conditions associated with its dysregulation.
Cross-Reactivity Profile of this compound
A critical aspect of a targeted inhibitor's utility is its selectivity over closely related enzymes. Tissue kallikrein (KLK1), another member of the kallikrein family, shares structural similarities with plasma kallikrein but has distinct physiological functions. Unwanted inhibition of tissue kallikrein could lead to off-target effects. Experimental data demonstrates that this compound is highly selective for plasma kallikrein with minimal cross-reactivity against tissue kallikrein.
Data Summary: Inhibitor Selectivity
The following table summarizes the inhibitory constants (Ki) of this compound and a known tissue kallikrein inhibitor (TKI) against their primary targets and their cross-reactivity with the other kallikrein.
| Inhibitor | Primary Target | Ki (Primary Target) | Cross-Reactivity Target | Ki (Cross-Reactivity Target) | Selectivity (Fold Difference) |
| This compound | Plasma Kallikrein | 0.81 µM[1][6] | Tissue Kallikrein | > 500 µM[1][6] | > 617-fold |
| TKI | Tissue Kallikrein | 0.7 µM[6] | Plasma Kallikrein | > 700 µM[6] | > 1000-fold |
Comparison with Alternative Plasma Kallikrein Inhibitors
Several other plasma kallikrein inhibitors have been developed, primarily for the treatment of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production. These alternatives offer a benchmark for evaluating the performance of this compound.
| Inhibitor | Type | Mechanism of Action | Selectivity for Plasma Kallikrein |
| Lanadelumab | Monoclonal Antibody | Binds to active plasma kallikrein, blocking its activity.[7] | Highly selective for plasma kallikrein; does not inhibit the tissue kallikrein-kinin system.[7] |
| Ecallantide | Recombinant Protein | Potent and selective inhibitor of human plasma kallikrein.[8][9][10] | Highly selective for plasma kallikrein.[8] |
| Berotralstat | Small Molecule | Potent and specific inhibitor of human plasma kallikrein activity.[11][12] | Highly selective over other serine proteases.[11] |
Experimental Protocols
The determination of inhibitory constants (Ki) is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below is a general experimental protocol for a serine protease inhibition assay, which can be adapted to assess the activity of inhibitors like this compound against plasma and tissue kallikrein.
Protocol: Determination of Inhibitory Constant (Ki) for Serine Protease Inhibitors
This protocol outlines the general steps for determining the Ki of an inhibitor against a serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., plasma kallikrein, tissue kallikrein)
-
Specific chromogenic or fluorogenic substrate for the protease
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute the purified enzyme and substrate in the assay buffer to their desired stock concentrations.
-
Determine the optimal enzyme and substrate concentrations through preliminary experiments to ensure a linear reaction rate over the desired time course. The substrate concentration is typically at or below the Michaelis constant (Km) of the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki, substrate concentration, and the Km of the enzyme for the substrate.
-
Signaling Pathways
To visualize the context in which this compound and other kallikrein inhibitors function, the following diagrams illustrate the plasma kallikrein-kinin system and the general experimental workflow for assessing inhibitor selectivity.
References
- 1. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 2. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Kallikrein Promotes Epidermal Growth Factor Receptor Transactivation and Signaling in Vascular Smooth Muscle through Direct Activation of Protease-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 6. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lanadelumab Compared With Placebo on Prevention of Hereditary Angioedema Attacks: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ecallantide? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PKSI-527 and Novel Plasma Kallikrein Inhibitors
This guide provides a comparative overview of the plasma kallikrein inhibitor PKSI-527 against a selection of novel inhibitors targeting the same enzyme. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the characteristics and experimental background of these compounds.
Introduction to Plasma Kallikrein Inhibition
The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a serine protease, plays a key role in this system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability and induces pain.[1][2] Dysregulation of this pathway is implicated in various pathological conditions, including hereditary angioedema (HAE) and inflammatory diseases like rheumatoid arthritis.[1][3] Consequently, inhibiting plasma kallikrein has emerged as a promising therapeutic strategy.[4]
This compound is a highly selective, synthetic inhibitor of plasma kallikrein.[5][6][7][8] It has been investigated for its potential in treating inflammatory conditions, notably in preclinical models of arthritis.[5] This guide compares this compound with newer, clinically advanced plasma kallikrein inhibitors, focusing on their mechanisms, key characteristics, and the experimental data supporting their activity.
Comparative Data of Plasma Kallikrein Inhibitors
While direct head-to-head studies between this compound and the newer inhibitors are not publicly available, a comparative summary can be compiled from existing data. The following table contrasts the key features of this compound with those of Lanadelumab, Berotralstat, and Ecallantide, which are novel inhibitors primarily developed for the treatment of Hereditary Angioedema (HAE).[1][3][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
| Feature | This compound | Lanadelumab (Takhzyro®) | Berotralstat (Orladeyo®) | Ecallantide (Kalbitor®) |
| Mechanism of Action | Selective, competitive inhibitor of plasma kallikrein[6] | Human monoclonal antibody (IgG1) targeting plasma kallikrein[9][10][18][21] | Oral, small-molecule inhibitor of plasma kallikrein[1][15][19][22] | Recombinant protein inhibitor of plasma kallikrein[3][11][13][14][17] |
| Inhibitory Constant (Ki) | ~10⁻⁶ M - 10⁻⁷ M[6] | Not specified in similar terms | Not specified in similar terms | 25 pM[3][11] |
| Route of Administration | Intraperitoneal (in preclinical studies)[5] | Subcutaneous[10] | Oral[1][12] | Subcutaneous[3] |
| Primary Indication | Investigated for collagen-induced arthritis (preclinical)[5] | Prophylaxis of HAE attacks[9][10] | Prophylaxis of HAE attacks[1][15] | Treatment of acute HAE attacks[3][13] |
| Molecule Type | Small molecule[5] | Monoclonal antibody[10] | Small molecule[12] | Polypeptide (60 amino acids)[3] |
Experimental Protocols: Collagen-Induced Arthritis (CIA) Model
The primary in vivo efficacy of this compound has been demonstrated in a murine model of collagen-induced arthritis (CIA). This model is widely used to study the pathology of rheumatoid arthritis and to evaluate potential therapeutics.[28][29][30][31][32][33]
Induction of Collagen-Induced Arthritis in DBA/1 Mice
-
Animals: Male DBA/1 mice, typically 7-8 weeks of age, are used due to their high susceptibility to CIA.[28][32]
-
Immunization (Day 0):
-
Booster Immunization (Day 21):
-
This compound Administration: In the study evaluating this compound, the inhibitor was administered daily via intraperitoneal injection starting from day 20 post-immunization.[5]
-
Disease Evaluation: The incidence and severity of arthritis are monitored daily or every other day, typically starting from day 21. Clinical scoring is based on the degree of erythema and swelling in the paws.
Visualizing Key Processes
To better understand the context of this compound's action and its experimental evaluation, the following diagrams illustrate the relevant signaling pathway and the workflow of the in vivo studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dovepress.com [dovepress.com]
- 3. Ecallantide - Wikipedia [en.wikipedia.org]
- 4. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective synthetic inhibitors with regard to plasma-kallikrein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Lanadelumab - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Oral plasma kallikrein inhibitor BCX7353 for treatment of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ecallantide for treatment of acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Ecallantide? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
- 17. Ecallantide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. What is the mechanism of Lanadelumab? [synapse.patsnap.com]
- 19. Berotralstat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. scispace.com [scispace.com]
- 21. Takhzyro, lanadelumab-flyo (lanadelumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 22. drugs.com [drugs.com]
- 23. join.hcplive.com [join.hcplive.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 26. An investigational oral plasma kallikrein inhibitor for on-demand treatment of hereditary angioedema: a two-part, randomised, double-blind, placebo-controlled, crossover phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sebetralstat New Clinical Data To Be Unveiled at EAACI Congress 2025 | KALV Stock News [stocktitan.net]
- 28. chondrex.com [chondrex.com]
- 29. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 30. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 31. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 32. resources.amsbio.com [resources.amsbio.com]
- 33. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: PKSI-527 in the Landscape of Plasma Kallikrein Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PKSI-527 Against Leading Alternatives Supported by Literature-Based Experimental Data.
This guide provides a comprehensive performance comparison of this compound, a selective plasma kallikrein inhibitor, with other key players in the field: Ecallantide, Lanadelumab, and Berotralstat. The data presented herein is collated from publicly available literature to facilitate an objective evaluation for research and drug development applications.
Executive Summary
This compound is a potent and selective small molecule inhibitor of plasma kallikrein. This guide benchmarks its in vitro potency and in vivo efficacy against approved and investigational drugs targeting the plasma kallikrein-kinin system. While this compound has shown promise in preclinical models of inflammatory arthritis, its main competitors have been extensively studied and approved for the treatment of Hereditary Angioedema (HAE). This comparison aims to provide a clear, data-driven overview to inform future research and development decisions.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the key in vitro performance metrics of this compound and its competitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor | Type | Target | Potency (Ki) | Potency (IC50/EC50) | Selectivity Highlights |
| This compound | Small Molecule | Plasma Kallikrein | 0.81 µM[1] | - | Selective over glandular kallikrein, plasmin, thrombin, urokinase, and Factor Xa. |
| Ecallantide | Recombinant Protein | Plasma Kallikrein | 25 pM[2] | - | Highly selective for plasma kallikrein. |
| Lanadelumab | Monoclonal Antibody | Plasma Kallikrein | 120 pM | 5.71 µg/mL (in cHMWK assay) | Highly selective for plasma kallikrein over related proteases. |
| Berotralstat | Small Molecule | Plasma Kallikrein | 0.44 nM | 5.56 nM (in bradykinin generation assay) | Highly selective over other serine proteases. |
In Vivo Efficacy: A Comparative Overview
Direct in vivo comparison is challenging due to the different disease models employed for each inhibitor. This compound has been primarily evaluated in inflammatory arthritis models, whereas the comparators have been extensively studied in the context of HAE.
This compound:
-
Model: Collagen-Induced Arthritis (CIA) in mice.
-
Key Findings: Daily intraperitoneal administration of this compound significantly reduced the severity of arthritis. It also restored the levels of consumed components of the kallikrein-kinin system, namely high-molecular-weight (HMW) kininogen and plasma prekallikrein.
Ecallantide, Lanadelumab, and Berotralstat:
-
Model: Primarily clinical trials in patients with Hereditary Angioedema (HAE). Animal models of HAE have also been used in preclinical studies.
-
Key Findings: All three inhibitors have demonstrated significant efficacy in reducing the frequency and severity of HAE attacks in clinical trials, leading to their approval for this indication.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Plasma Kallikrein Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of a compound against plasma kallikrein.
-
Reagents and Materials:
-
Purified human plasma kallikrein.
-
Fluorogenic or chromogenic substrate specific for plasma kallikrein (e.g., a peptide substrate conjugated to a fluorophore or a chromophore).
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH).
-
Test inhibitor (this compound or comparator) at various concentrations.
-
96-well microplate.
-
Microplate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the plasma kallikrein enzyme, and the diluted inhibitor.
-
Incubate the plate for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protease Selectivity Assay (General Protocol)
This protocol outlines a general method to assess the selectivity of an inhibitor against a panel of related proteases.
-
Reagents and Materials:
-
A panel of purified proteases (e.g., glandular kallikrein, plasmin, thrombin, Factor Xa, etc.).
-
Specific fluorogenic or chromogenic substrates for each protease in the panel.
-
Assay buffers optimized for each protease.
-
Test inhibitor at a range of concentrations.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
For each protease in the panel, perform an inhibition assay similar to the one described above.
-
Determine the IC50 value of the test inhibitor for each protease.
-
Calculate the selectivity ratio by dividing the IC50 value for the off-target protease by the IC50 value for the primary target (plasma kallikrein). A higher ratio indicates greater selectivity.
-
Collagen-Induced Arthritis (CIA) in Mice (General Protocol)[3][4][5]
This protocol provides a general overview of the induction and assessment of the CIA model.
-
Animals:
-
Susceptible mouse strains (e.g., DBA/1).
-
-
Induction of Arthritis:
-
Prepare an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of the collagen/CFA emulsion intradermally at the base of the tail.
-
After a specific period (e.g., 21 days), administer a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment and Assessment:
-
Initiate treatment with the test compound (e.g., this compound) at a predefined time point relative to immunization.
-
Monitor the mice regularly for the onset and severity of arthritis. Clinical scoring is typically performed by evaluating paw swelling, erythema, and joint stiffness.
-
At the end of the study, collect tissues (e.g., paws, serum) for histological analysis of joint inflammation and damage, and for biomarker analysis (e.g., levels of kininogen and prekallikrein).
-
Visualizations
Kallikrein-Kinin System Signaling Pathway
Caption: The Kallikrein-Kinin System and the point of intervention for this compound.
General Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 value of an inhibitor.
Logical Relationship of Inhibitors in the Pathway
Caption: Therapeutic intervention points of this compound and its competitors.
References
Safety Operating Guide
Proper Disposal of PKSI-527: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of PKSI-527, a selective plasma kallikrein inhibitor used in research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Safety Data
A summary of the key identification and safety data for this compound is provided in the table below. This information is compiled from supplier Safety Data Sheets (SDS).
| Identifier | Value | Reference |
| CAS Number | 128837-71-8 | [1][2] |
| Molecular Formula | C25H31N3O4・HCl | [3][4] |
| Molecular Weight | 474.0 g/mol | [2][4] |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture. | [1][5] |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Disposal Procedures
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory chemical waste disposal procedures.[1][5] For research use only, this compound has not been fully validated for medical applications.[3]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Solid Waste:
-
Collect un-used or expired solid this compound powder in a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, pipette tips, and empty vials should also be collected in this container.
-
The container should be labeled "this compound Waste" and include the CAS number (128837-71-8).
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
The container label should include "this compound Solution Waste," the solvent used (e.g., water, DMSO), and the approximate concentration.[4][6]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Decontamination
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. A recommended practice is scrubbing with alcohol.[5]
-
Absorb any spills with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders) and dispose of the contaminated material as solid waste.[5]
Step 4: Final Disposal
-
According to one supplier's SDS, smaller quantities of this compound may be disposed of with household waste.[1] However, this should be verified with your local and institutional regulations.
-
For larger quantities and for all uncleaned packaging, disposal must be conducted according to official regulations.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the collected this compound waste containers. They will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on publicly available Safety Data Sheets. It is the user's responsibility to develop proper handling and disposal methods based on the actual conditions of use and to consult with their institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling PKSI-527
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with PKSI-527. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by all suppliers, it is crucial to adhere to standard laboratory safety protocols. The following personal protective equipment is recommended to minimize any potential risks.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Gloves | Nitrile rubber, standard laboratory grade |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
Handle in a well-ventilated area or in a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Storage:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1][3] It can be stored at 4°C for up to 2 years.[1]
-
In Solvent: Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[4]
-
Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and ignition sources.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see table above).
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for disposal.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or watercourses.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
